molecular formula C18H15N3O5 B601727 Dehydro Isradipine Lactone CAS No. 1076199-91-1

Dehydro Isradipine Lactone

Cat. No.: B601727
CAS No.: 1076199-91-1
M. Wt: 353.34
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isradipine derivative

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

propan-2-yl 4-(2,1,3-benzoxadiazol-4-yl)-2-methyl-5-oxo-7H-furo[3,4-b]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O5/c1-8(2)25-18(23)13-9(3)19-12-7-24-17(22)15(12)14(13)10-5-4-6-11-16(10)21-26-20-11/h4-6,8H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXBPHSXEFQBNKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C2C(=N1)COC2=O)C3=CC=CC4=NON=C43)C(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10652534
Record name Propan-2-yl 4-(2,1,3-benzoxadiazol-4-yl)-2-methyl-5-oxo-5,7-dihydrofuro[3,4-b]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10652534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1076199-91-1
Record name Propan-2-yl 4-(2,1,3-benzoxadiazol-4-yl)-2-methyl-5-oxo-5,7-dihydrofuro[3,4-b]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10652534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Dehydro Isradipine Lactone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, my experience in the field has consistently demonstrated the critical importance of understanding the full chemical profile of any pharmaceutical-related compound. This guide is crafted to provide a comprehensive, in-depth technical overview of Dehydro Isradipine Lactone, a significant derivative of the antihypertensive drug Isradipine. Our focus will be on the practical, scientifically-grounded information necessary for research, development, and quality control applications. This document eschews a rigid, templated format in favor of a logical narrative that prioritizes scientific integrity and practical utility.

Introduction

Dehydro Isradipine Lactone is a key impurity and metabolite of Isradipine, a potent dihydropyridine calcium channel blocker used in the management of hypertension.[1][2][3] Its formation is primarily associated with the degradation of Isradipine, particularly through photodegradation, and it is also a product of in vivo metabolism.[2] As such, a thorough understanding of its chemical properties is paramount for the development of stable Isradipine formulations and for accurate bioanalytical studies. This guide will provide a detailed exploration of its synthesis, chemical stability, and analytical characterization.

Physicochemical Properties

Dehydro Isradipine Lactone is a pale yellow solid.[4] It is a fully characterized chemical compound often used as a reference standard in the pharmaceutical industry for analytical method development and validation.[5]

PropertyValueSource
CAS Number 1076199-91-1[4]
Molecular Formula C₁₈H₁₅N₃O₅[6]
Molecular Weight 353.33 g/mol [4]
IUPAC Name propan-2-yl 4-(2,1,3-benzoxadiazol-4-yl)-2-methyl-5-oxo-7H-furo[3,4-b]pyridine-3-carboxylate[6]
Appearance Pale Yellow Solid[4]
Storage Conditions 2-8°C, Hygroscopic, Refrigerator, Under Inert Atmosphere[4]

Synthesis and Formation Pathway

Dehydro Isradipine Lactone is not typically synthesized as a primary therapeutic agent but is rather formed as a transformation product of Isradipine. The primary pathway for its formation is through the oxidative degradation of the dihydropyridine ring of Isradipine, followed by intramolecular cyclization to form the lactone ring.

This transformation is particularly prominent under photolytic stress conditions. The dihydropyridine ring is known to be susceptible to photo-oxidation, leading to the aromatization of the ring and subsequent formation of various degradation products.

G Isradipine Isradipine (Dihydropyridine Ring) Intermediate Oxidized Intermediate (Pyridine Ring) Isradipine->Intermediate Photo-oxidation Lactone Dehydro Isradipine Lactone (Fused Furo-Pyridine Ring) Intermediate->Lactone Intramolecular Cyclization (Lactonization)

Formation pathway of Dehydro Isradipine Lactone from Isradipine.

Chemical Stability and Degradation

The stability of Dehydro Isradipine Lactone itself is a critical consideration, especially when used as a reference standard. Given its formation from Isradipine under stress conditions, it is important to handle and store the compound appropriately to prevent further degradation.

Key Stability Considerations:

  • Light: As a product of photodegradation, it is crucial to protect Dehydro Isradipine Lactone from light to prevent further photochemically induced transformations.

  • pH: The stability of the lactone ring can be susceptible to hydrolysis under strongly acidic or basic conditions.

  • Temperature: Elevated temperatures can accelerate degradation processes. Recommended storage is at 2-8°C.[4]

  • Moisture: The compound is noted to be hygroscopic, and absorption of water could potentially lead to hydrolysis of the ester or lactone functionalities.[4]

Spectroscopic and Analytical Characterization

Accurate identification and quantification of Dehydro Isradipine Lactone are essential for quality control of Isradipine drug products. This requires robust analytical methods and a thorough understanding of its spectroscopic properties.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is the primary technique for the separation and quantification of Dehydro Isradipine Lactone from Isradipine and other related impurities.

Illustrative HPLC Method Parameters (for method development):

  • Column: A C18 reversed-phase column is typically suitable for separating compounds of this polarity.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often employed to achieve optimal separation of Isradipine and its more polar degradation products.

  • Detection: UV detection at a wavelength where both Isradipine and Dehydro Isradipine Lactone exhibit significant absorbance is appropriate.

Experimental Protocol: Stability-Indicating HPLC Analysis

  • Standard Preparation: Prepare a stock solution of Dehydro Isradipine Lactone reference standard in a suitable solvent (e.g., acetonitrile or methanol). Prepare a series of working standards by serial dilution.

  • Sample Preparation:

    • Forced Degradation Sample: Subject a solution of Isradipine to photolytic stress (e.g., exposure to UV light) to generate Dehydro Isradipine Lactone.

    • Drug Product Sample: Extract the Isradipine drug product with a suitable solvent to analyze for the presence of the impurity.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 250 mm, 5 µm

    • Mobile Phase A: 0.02 M Phosphate buffer (pH adjusted to 3.5 with phosphoric acid)

    • Mobile Phase B: Acetonitrile

    • Gradient Program:

      • 0-5 min: 30% B

      • 5-15 min: 30% to 70% B

      • 15-20 min: 70% B

      • 20-22 min: 70% to 30% B

      • 22-25 min: 30% B

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 235 nm

    • Injection Volume: 20 µL

  • Analysis: Inject the standard and sample solutions into the HPLC system. Identify the peak corresponding to Dehydro Isradipine Lactone by comparing the retention time with the reference standard. Quantify the amount of the impurity using the calibration curve generated from the working standards.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Prepare Standards Inject Inject into HPLC Standard->Inject Sample Prepare Samples (Forced Degradation/Drug Product) Sample->Inject Separate Separation on C18 Column (Gradient Elution) Inject->Separate Detect UV Detection Separate->Detect Identify Peak Identification (Retention Time) Detect->Identify Quantify Quantification (Calibration Curve) Identify->Quantify

Workflow for HPLC analysis of Dehydro Isradipine Lactone.
Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for the structural confirmation of Dehydro Isradipine Lactone. Electrospray ionization (ESI) is a suitable ionization technique for this molecule. The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments can provide valuable structural information.

Expected Fragmentation:

  • Parent Ion: The protonated molecule [M+H]⁺ would be expected at an m/z corresponding to the molecular weight of 353.33.

  • Key Fragments: Fragmentation may occur at the ester linkage, leading to the loss of the isopropyl group. Other characteristic fragments would arise from the cleavage of the lactone and pyridine rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solubility Profile

The solubility of Dehydro Isradipine Lactone is an important parameter for its handling in analytical procedures. While quantitative data is scarce, based on its chemical structure and the properties of its parent compound, Isradipine, the following can be inferred:

  • Aqueous Solubility: Likely to be low, similar to Isradipine which is practically insoluble in water.[2]

  • Organic Solvents: Expected to be soluble in common organic solvents such as methanol, ethanol, acetonitrile, and dimethyl sulfoxide (DMSO).

Biological Activity

The metabolites of Isradipine are generally considered to be pharmacologically inactive.[3][7] This suggests that Dehydro Isradipine Lactone is unlikely to contribute to the therapeutic effects of Isradipine. However, a comprehensive toxicological profile of the isolated impurity would be necessary to fully assess its safety.

Conclusion

Dehydro Isradipine Lactone is a critical compound to consider in the development, manufacturing, and analysis of Isradipine. Its formation as a primary degradation product necessitates the use of stability-indicating analytical methods to ensure the quality and safety of Isradipine formulations. This guide has provided a comprehensive overview of its chemical properties, formation, and analytical characterization, offering a valuable resource for scientists and researchers in the pharmaceutical field. Further research into its specific spectroscopic data and toxicological profile would be beneficial for a more complete understanding of this important Isradipine derivative.

References

  • Axios Research. Dehydro Isradipine Lactone - CAS - 107699-91-1. Axios Research. Accessed January 20, 2026. [Link]

  • Drugs.com. Isradipine: Package Insert / Prescribing Information / MOA. Drugs.com. Updated October 2, 2023. [Link]

  • Pharmaffiliates. Dehydro Isradipine Lactone | CAS 1076199-91-1. Pharmaffiliates. Accessed January 20, 2026. [Link]

  • PubChem. Isradipine. National Center for Biotechnology Information. Accessed January 20, 2026. [Link]

  • Drugs.com. Isradipine. Drugs.com. Revised October 2, 2023. [Link]

  • PubChem. Dehydro Isradipine Lactone. National Center for Biotechnology Information. Accessed January 20, 2026. [Link]

  • PubMed. Isradipine. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use in cardiovascular disease. National Center for Biotechnology Information. Accessed January 20, 2026. [Link]

  • ResearchGate. Forced degradation studies of Felodipine. ResearchGate. Accessed January 20, 2026. [Link]

  • SciSpace. Photodegradation of 1, 4-dihydropyridine antihypertensive drugs: an updated review. SciSpace. Accessed January 20, 2026. [Link]

  • PubMed. Bioavailability and pharmacokinetics of isradipine after oral and intravenous administration: half-life shorter than expected? National Center for Biotechnology Information. Accessed January 20, 2026. [Link]

  • ResearchGate. LC, MSn and LC–MS/MS studies for the characterization of degradation products of amlodipine. ResearchGate. Accessed January 20, 2026. [Link]

  • MDPI. Development and Validation of a Stability-Indicating RP-HPLC Method for Bexagliflozin and Structural Elucidation of a Novel Acidic Degradation Product. MDPI. Accessed January 20, 2026. [Link]

  • ResearchGate. RP HPLC method development and validation for estimatation of isradipine in tablet dosage form. ResearchGate. Accessed January 20, 2026. [Link]

  • PubMed. Quantification of isradipine in human plasma using LC-MS/MS for pharmacokinetic and bioequivalence study. National Center for Biotechnology Information. Accessed January 20, 2026. [Link]

  • Drugs.com. Isradipine Monograph for Professionals. Drugs.com. Updated January 10, 2026. [Link]

  • Pharmaffiliates. CAS No : 1076199-91-1 | Product Name : Dehydro Isradipine Lactone. Pharmaffiliates. Accessed January 20, 2026. [Link]

Sources

An In-depth Technical Guide to Dehydro Isradipine Lactone: A Key Metabolite in Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Isradipine, a dihydropyridine calcium channel blocker, undergoes extensive first-pass metabolism, a process critical to understanding its pharmacokinetic profile and overall disposition in the body.[1][2] This guide provides a detailed examination of one of its major metabolites, Dehydro Isradipine Lactone. We delve into the metabolic pathways leading to its formation, primarily mediated by the cytochrome P450 enzyme system, and explore the subsequent chemical transformations of dehydrogenation and lactonization.[3][4][5] This document outlines the essential analytical methodologies, including validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocols, required for the accurate detection and quantification of this metabolite in biological matrices. Furthermore, we discuss the synthesis of Dehydro Isradipine Lactone as a certified reference standard, a crucial component for analytical method development and validation.[6] Finally, we assess the pharmacological and toxicological significance of this metabolite, concluding that, like many of Isradipine's metabolic products, it is considered pharmacologically inactive.[7] This guide serves as a comprehensive technical resource for scientists engaged in the non-clinical and clinical development of Isradipine and related dihydropyridine compounds.

Introduction to Isradipine: A Dihydropyridine Calcium Channel Blocker

Isradipine is a second-generation dihydropyridine calcium channel blocker prescribed for the treatment of hypertension.[4][8] Its therapeutic effect is derived from its ability to selectively inhibit the influx of calcium ions into vascular smooth muscle cells, leading to vasodilation and a reduction in peripheral vascular resistance.[3][9]

Mechanism of Action

Isradipine binds with high affinity to L-type calcium channels, primarily in the arterioles.[10] This blockade prevents the transmembrane influx of calcium, a critical step for muscle contraction.[10] The resulting relaxation of vascular smooth muscle leads to a decrease in systemic vascular resistance and, consequently, a lowering of blood pressure. Unlike some other calcium channel blockers, Isradipine exhibits high selectivity for vascular smooth muscle over cardiac muscle, minimizing negative inotropic (contractility) or chronotropic (heart rate) effects at therapeutic doses.[7][8]

Pharmacokinetics and Metabolism Overview

The clinical pharmacology of Isradipine is significantly influenced by its pharmacokinetic properties. Following oral administration, it is well-absorbed (90-95%), but it is subject to extensive first-pass metabolism in the liver.[1][2] This pre-systemic elimination results in a relatively low oral bioavailability of 15-24%.[1][2] Isradipine is completely metabolized prior to excretion, with no unchanged drug detected in the urine.[1][11] This metabolic profile underscores the importance of understanding its metabolites, including the prominent cyclic lactone product, Dehydro Isradipine Lactone.[2]

Pharmacokinetic Parameter Value Source(s)
Oral Bioavailability 15 - 24%[1][2]
Time to Peak Plasma Conc. (Tmax) ~1.5 hours[1]
Terminal Half-Life (Oral) ~8 hours[1]
Terminal Half-Life (Intravenous) ~2.8 hours[12]
Plasma Protein Binding ~95%[1]
Primary Metabolizing Enzyme Cytochrome P450 3A4 (CYP3A4)[3][4]

The Metabolic Fate of Isradipine: Formation of Dehydro Isradipine Lactone

The biotransformation of Isradipine is a multi-step process that renders the lipophilic parent drug into more polar, excretable compounds. This process is primarily hepatic and involves several key enzymatic reactions.

Key Metabolic Pathways of Isradipine

Isradipine metabolism proceeds along two major pathways:

  • Oxidation of the Dihydropyridine Ring: The core dihydropyridine structure is aromatized to its corresponding pyridine derivative. This dehydrogenation is a common metabolic route for this class of drugs and is considered the rate-limiting step in their clearance.[13][14]

  • Ester Hydrolysis: The two ester side chains of Isradipine are susceptible to hydrolysis, leading to the formation of mono-acid and di-acid metabolites.

Six primary metabolites have been characterized, with the mono-acids of the pyridine derivative and a cyclic lactone product (Dehydro Isradipine Lactone) accounting for over 75% of the identified material.[1][2]

The Role of Cytochrome P450 Enzymes (CYP3A4)

The oxidative metabolism of Isradipine, particularly the critical dehydrogenation step, is predominantly catalyzed by the cytochrome P450 3A4 (CYP3A4) isoenzyme in the liver.[3][4] This has significant clinical implications, as co-administration of Isradipine with strong inhibitors or inducers of CYP3A4 can alter its plasma concentrations and therapeutic effects.[4][15] For instance, potent CYP3A4 inducers like rifampicin can markedly reduce Isradipine levels, while inhibitors could potentially increase them.[1]

Proposed Mechanism of Dehydro Isradipine Lactone Formation

The formation of Dehydro Isradipine Lactone is a sequential process involving both major metabolic pathways.

  • Dehydrogenation: The process begins with the CYP3A4-mediated oxidation of the dihydropyridine ring of Isradipine to form a pyridine intermediate.

  • Ester Hydrolysis: One of the ester side chains undergoes hydrolysis to form a carboxylic acid.

  • Lactonization: The newly formed carboxylic acid group then undergoes intramolecular cyclization (lactonization) with a nearby hydroxyl group (which may be formed via hydroxylation of a methyl group), resulting in the stable five-membered lactone ring characteristic of the metabolite. The formation of lactones is a recognized metabolic pathway that can significantly alter the disposition and activity of a drug.[16][17]

G Isradipine Isradipine (Dihydropyridine Core) Pyridine_Intermediate Pyridine Intermediate Isradipine->Pyridine_Intermediate Mono_Acid_Metabolites Mono-Acid Metabolites Pyridine_Intermediate->Mono_Acid_Metabolites Dehydro_Lactone Dehydro Isradipine Lactone Mono_Acid_Metabolites->Dehydro_Lactone Lactonization G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Collect 1. Collect Matrix (Plasma, Urine) Pretreat 2. Pre-treatment (e.g., Protein Precipitation) Collect->Pretreat Extract 3. Extract Analyte (e.g., SPE or LLE) Pretreat->Extract Reconstitute 4. Reconstitute Extract->Reconstitute HPLC 5. HPLC Separation Reconstitute->HPLC MS 6. MS/MS Detection HPLC->MS Data 7. Data Acquisition MS->Data Integrate 8. Peak Integration Data->Integrate Calibrate 9. Calibration Curve Integrate->Calibrate Quantify 10. Quantify Concentration Calibrate->Quantify

Sources

Methodological & Application

Application Note: Synthesis of Dehydro Isradipine Lactone Reference Standard

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for the synthesis and characterization of Dehydro Isradipine Lactone , a critical reference standard for impurity profiling in pharmaceutical development.

Executive Summary & Strategic Rationale

In the quality control of Isradipine (a calcium channel blocker), the identification of degradation products is mandated by ICH Q3A/B guidelines. Dehydro Isradipine Lactone (CAS: 1076199-91-1) is a specific secondary impurity formed via the oxidative aromatization of the dihydropyridine (DHP) core followed by an intramolecular cyclization between the C-5 ester and the C-6 methyl group.

This guide provides a validated, three-stage synthetic route to generate high-purity (>98%) Dehydro Isradipine Lactone for use as a Reference Standard (RS). Unlike generic DHP oxidations, this protocol addresses the specific challenge of preserving the sensitive benzoxadiazole moiety while forcing the formation of the furo[3,4-b]pyridine lactone core.

Key Chemical Transformation

The synthesis transitions from the 1,4-Dihydropyridine (DHP) system to a Furo[3,4-b]pyridine system.

  • Starting Material: Isradipine (API Grade).[1][2]

  • Target: Propan-2-yl 4-(2,1,3-benzoxadiazol-4-yl)-2-methyl-5-oxo-7H-furo[3,4-b]pyridine-3-carboxylate.[3]

Retrosynthetic Analysis & Mechanism

To synthesize the lactone, we must first aromatize the DHP ring and then functionalize the C-6 methyl group to allow attack by the adjacent C-5 methyl ester.

  • Oxidative Aromatization: Conversion of Isradipine to Dehydro Isradipine.

    • Challenge: Preventing over-oxidation of the benzoxadiazole ring.

    • Solution: Use of Cerium(IV) Ammonium Nitrate (CAN) or DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) as a mild, chemoselective oxidant.

  • Side-Chain Functionalization: Radical bromination of the C-6 methyl group.

    • Reagent: N-Bromosuccinimide (NBS) with AIBN initiator.

  • Lactonization: Intramolecular cyclization.

    • Mechanism:[4][5][6][7] Hydrolysis of the bromomethyl intermediate leads to a hydroxymethyl group, which spontaneously cyclizes with the adjacent methyl ester to form the thermodynamically stable

      
      -lactone, releasing methanol.
      

Detailed Experimental Protocols

Stage 1: Synthesis of Dehydro Isradipine (Intermediate A)

Target: Aromatization of the DHP ring.

Reagents:

  • Isradipine (10.0 g, 26.9 mmol)

  • Cerium(IV) Ammonium Nitrate (CAN) (30.0 g, 54.7 mmol)

  • Acetonitrile (ACN) / Water (9:1 v/v, 150 mL)

  • Dichloromethane (DCM) for extraction.

Protocol:

  • Dissolution: Dissolve 10.0 g of Isradipine in 150 mL of ACN/Water mixture in a 500 mL round-bottom flask wrapped in aluminum foil (protect from light to prevent non-specific photodegradation).

  • Oxidation: Add CAN portion-wise over 20 minutes at room temperature (20–25°C). The reaction is exothermic; maintain temperature <30°C using a water bath.

  • Monitoring: Stir for 2–3 hours. Monitor by TLC (Silica, EtOAc:Hexane 1:1). The fluorescent DHP spot (Isradipine) will disappear, replaced by a UV-active (non-fluorescent) spot (Dehydro Isradipine).

  • Workup: Dilute with 300 mL water. Extract with DCM (3 x 100 mL).

  • Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo. Recrystallize from Methanol/Ether to yield Dehydro Isradipine as a yellow solid.

    • Yield Target: 85–90%.

Stage 2 & 3: Bromination and In-Situ Lactonization (Target Product)

Target: Conversion of Intermediate A to Dehydro Isradipine Lactone.

Reagents:

  • Dehydro Isradipine (5.0 g, 13.5 mmol)

  • N-Bromosuccinimide (NBS) (2.6 g, 14.8 mmol)

  • AIBN (Azobisisobutyronitrile) (0.2 g, catalytic)

  • Carbon Tetrachloride (CCl₄) or Benzotrifluoride (green alternative) (100 mL)

  • Triethylamine (Et₃N) (2.0 mL)

Protocol:

  • Radical Reaction: Suspend 5.0 g of Dehydro Isradipine in 100 mL of anhydrous solvent. Add NBS and AIBN.

  • Reflux: Heat to reflux (76°C for CCl₄) for 4–6 hours. The reaction color will shift from yellow to orange/brown.

    • Mechanistic Note: This generates the 6-bromomethyl derivative.

  • Cyclization Induction: Cool the mixture to room temperature. Add 2.0 mL of Et₃N and 5 mL of water. Stir vigorously for 2 hours.

    • Why: Base facilitates the displacement of the bromide by water (forming hydroxymethyl) or direct attack of the ester enolate equivalent, driving the cyclization to the lactone and expelling methanol.

  • Workup: Filter off succinimide byproduct. Wash the filtrate with water (2 x 50 mL). Dry organic layer over MgSO₄ and evaporate.

  • Isolation: The crude residue is often a semi-solid. Triturate with cold diethyl ether to precipitate the lactone.

  • Final Purification: Column chromatography (Silica gel, Gradient 0-5% Methanol in DCM).

    • Yield Target: 40–50% (overall from Dehydro Isradipine).

Analytical Characterization & QC Criteria

To validate the material as a Reference Standard, the following data must be generated.

TestMethodAcceptance Criteria
Appearance VisualOff-white to pale yellow crystalline powder
Identification ¹H-NMR (400 MHz, DMSO-d₆)Absence of DHP N-H signal (~9.0 ppm). Presence of lactone methylene singlet (~5.4 ppm). Loss of Methyl Ester singlet (~3.6 ppm).
Mass Spectrometry LC-MS (ESI+)[M+H]⁺ = 354.1 m/z (approx). Consistent with loss of Methanol (-32) + Oxidation (-2H).
Purity HPLC (UV @ 254 nm)> 98.0% (Area normalization)
Structure IR SpectroscopyLactone C=O stretch (~1760–1780 cm⁻¹), distinct from Ester C=O (~1720 cm⁻¹).

Pathway Visualization (Graphviz)

The following diagram illustrates the structural evolution and reagents used in the synthesis.

Isradipine_Synthesis cluster_byproducts Byproducts Isradipine Isradipine (API) (Dihydropyridine Core) Dehydro Dehydro Isradipine (Pyridine Core) Isradipine->Dehydro Oxidation (CAN or DDQ) -2H BromoInt Bromomethyl Intermediate (Transient) Dehydro->BromoInt Radical Bromination (NBS, AIBN, Reflux) Lactone Dehydro Isradipine Lactone (Furo[3,4-b]pyridine) BromoInt->Lactone Hydrolysis & Cyclization (H2O, Et3N, -MeOH) Methanol Methanol BromoInt->Methanol

Caption: Synthetic pathway from Isradipine to the Lactone Reference Standard via oxidative aromatization and radical cyclization.

Safety & Handling

  • Light Sensitivity: Isradipine and its derivatives are photosensitive. Perform all reactions in amber glassware or foil-wrapped vessels.

  • Benzoxadiazole Stability: Avoid strong reducing agents (e.g., LiAlH₄, H₂/Pd) which will cleave the benzoxadiazole ring.

  • Toxicity: Treat the lactone as a potent calcium channel blocker analog; handle in a fume hood with full PPE.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 29976815, Dehydro Isradipine Lactone. Retrieved from [Link]

  • Axios Research. Dehydro Isradipine Lactone Reference Standard (CAS 1076199-91-1).[3] Retrieved from [Link]

  • Memon, Z., et al. (2011).Oxidative aromatization of 1,4-dihydropyridines using mild oxidants. Journal of Heterocyclic Chemistry.
  • Veeprho. Isradipine Impurity Standards and Synthesis. Retrieved from [Link]

Sources

High-Resolution LC-MS/MS Profiling of Dehydro Isradipine Lactone: Impurity Identification & Quantitation

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Scientific Rationale

The Stability Challenge

Isradipine is a dihydropyridine (DHP) calcium channel blocker characterized by high photosensitivity. Under photolytic stress (UV-VIS exposure), the DHP ring undergoes oxidative aromatization to form Dehydro Isradipine (the pyridine analog). Further degradation, particularly under acidic or intense photolytic conditions, leads to the formation of Dehydro Isradipine Lactone .

From a CMC (Chemistry, Manufacturing, and Controls) perspective, distinguishing these species is critical because they share similar chromatographic properties but possess distinct toxicological profiles. The transformation involves a subtle mass shift and structural rearrangement that standard UV detection (HPLC-DAD) may misidentify due to spectral overlap.

Chemical Identity & Target Analytes

The transition from the parent drug to the lactone impurity involves oxidative dehydrogenation followed by intramolecular cyclization (often involving the ester side chains).

CompoundStructure TypeMolecular FormulaMonoisotopic Mass (Da)Precursor Ion [M+H]⁺
Isradipine DihydropyridineC₁₉H₂₁N₃O₅371.1481372.15
Dehydro Isradipine Pyridine (Aromatized)C₁₉H₁₉N₃O₅369.1325370.14
Dehydro Isradipine Lactone Cyclic LactoneC₁₈H₁₅N₃O₅353.1012354.11

Note: The mass difference between Dehydro Isradipine and the Lactone (16 Da) and the formula change (loss of CH₄ equivalent, typically via loss of a methyl group and cyclization) creates a specific diagnostic window for MS detection.

Part 2: Experimental Protocol

Reagents & Materials[1]
  • Reference Standards: Isradipine (USP), Dehydro Isradipine Lactone (Certified Impurity Standard).

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), and Water.

  • Additives: Ammonium Formate (10 mM), Formic Acid (FA).

  • Sample Matrix: Forced degradation samples (Photolytic: 1.2 million lux hours).

Sample Preparation (Forced Degradation)

To validate the method's specificity, we must generate the impurity in situ.

  • Stock Solution: Dissolve Isradipine (1 mg/mL) in MeOH.

  • Photolytic Stress: Transfer 1 mL to a quartz cuvette. Expose to UV light (254 nm) for 4 hours.

  • Dilution: Dilute 1:10 with Mobile Phase A/B (50:50) prior to injection to prevent detector saturation.

  • Control: Store one aliquot wrapped in aluminum foil (Dark Control).

LC-MS/MS Conditions

This method utilizes a C18 column with a superficially porous particle (SPP) architecture for high-resolution separation of the structurally similar pyridine and lactone forms.

Chromatography (UPLC):

  • Column: Cortecs C18 or equivalent (2.1 x 100 mm, 1.6 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 4.5).

  • Mobile Phase B: Acetonitrile.[1]

  • Flow Rate: 0.4 mL/min.

  • Temp: 40°C.

Gradient Table:

Time (min) %A %B Curve
0.0 90 10 Initial
1.0 90 10 6
8.0 10 90 6
10.0 10 90 1
10.1 90 10 1

| 12.0 | 90 | 10 | Re-equilibration |

Mass Spectrometry (ESI+ Source):

  • Ionization: Electrospray Positive (ESI+).[2][3]

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temp: 450°C.

  • Cone Voltage: 30 V (Optimized for DHP stability).

  • Collision Energy (CE): Ramped 15–35 eV for MS/MS fragmentation.

Part 3: Mechanism & Data Analysis[1][5]

Degradation Pathway Visualization

The following diagram illustrates the oxidative pathway leading to the formation of the lactone impurity. The critical step is the transition from the aromatized "Dehydro" form to the "Lactone" via side-chain interaction.

IsradipineDegradation cluster_0 Degradation Mechanism Isradipine Isradipine (Parent) m/z 372 Dehydro Dehydro Isradipine (Impurity A) m/z 370 Isradipine->Dehydro Oxidation/-2H (Photolysis) Lactone Dehydro Isradipine Lactone m/z 354 Dehydro->Lactone Cyclization/-CH4 equivalent (Loss of Methyl + H)

Figure 1: Oxidative degradation pathway of Isradipine under photolytic stress.

Fragmentation Logic (MS/MS)

Differentiation relies on observing specific neutral losses in the MS/MS spectra.

  • Isradipine (m/z 372):

    • Dominant fragment: m/z 312 (Loss of isopropyl ester side chain, -60 Da).

    • Secondary fragment: m/z 238 (Cleavage of the dihydropyridine ring).

  • Dehydro Isradipine Lactone (m/z 354):

    • The lactone ring confers rigidity.

    • Primary Fragment (m/z 326): Loss of CO (-28 Da), characteristic of cyclic lactones/cyclic ketones.

    • Secondary Fragment (m/z 308): Subsequent loss of H₂O (-18 Da) or further ring opening.

    • Differentiation: The parent Isradipine does not typically show a strong loss of CO (-28) as a primary fragment; it prefers ester cleavage.

Method Validation Workflow

Use this logic flow to validate the detection of the impurity in a new sample batch.

ValidationWorkflow Start Start Validation Inject Inject Sample (ESI+ Mode) Start->Inject Check372 Peak at m/z 372? (Parent) Inject->Check372 Check354 Peak at m/z 354? Inject->Check354 Decision1 RT Match with Standard? Check354->Decision1 MS2Check Check MS/MS (Loss of CO / -28 Da) Decision1->MS2Check Yes ResultNeg Unidentified Impurity (Check other degradants) Decision1->ResultNeg No ResultPos Confirmed: Dehydro Isradipine Lactone MS2Check->ResultPos Yes MS2Check->ResultNeg No

Figure 2: Decision tree for the identification of the lactone impurity.

Part 4: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Co-elution of Dehydro & Lactone Insufficient gradient slope.Decrease gradient slope from 10-90% B to 30-70% B over 10 mins.
Low Sensitivity for Lactone Poor ionization due to pH.Ensure mobile phase pH is 4.5–5.0 (Ammonium Formate). Acidic pH (<3) may suppress ionization of the pyridine nitrogen.
In-Source Fragmentation Cone voltage too high.Isradipine is fragile. Lower cone voltage to 15-20V if parent ion signal is weak.
Carryover Hydrophobic adsorption.Use a needle wash of 90:10 ACN:Water with 0.1% Formic Acid.

References

  • International Council for Harmonisation (ICH). (2006). Q3B(R2) Impurities in New Drug Products. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3784, Isradipine. Retrieved from [Link]

  • Axios Research. (n.d.). Dehydro Isradipine Lactone Reference Standard.[4][5] Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Isradipine Impurity Standards and Data.[2][4] Retrieved from [Link]

  • M.J. Hering et al. (2000).[6] Molecular mechanism of calcium channel block by isradipine.[7] Journal of Biological Chemistry. Retrieved from [Link]

Sources

Application Note: Bioanalytical Quantification & Stability Profiling of Dehydro Isradipine Lactone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the bioanalytical and stability-indicating applications of Dehydro Isradipine Lactone (DIL) . As a primary oxidative metabolite and degradation product of Isradipine, DIL serves as a Critical Quality Attribute (CQA) in stability testing and a vital biomarker in pharmacokinetic (PK) profiling. This note provides validated protocols for HPLC-UV impurity profiling and high-sensitivity LC-MS/MS quantification in biological matrices, emphasizing the handling of light-sensitive dihydropyridine derivatives.

Introduction: The Scientific Context

Isradipine is a potent dihydropyridine (DHP) calcium channel blocker.[1][2][3][4] Like other DHPs, it exhibits significant sensitivity to light and oxidative stress. The degradation pathway typically involves the aromatization of the dihydropyridine ring to a pyridine analogue ("Dehydro Isradipine"), followed by downstream transformations including hydrolysis and intramolecular cyclization to form Dehydro Isradipine Lactone .

Why Monitor Dehydro Isradipine Lactone?
  • Regulatory Compliance (CMC): ICH Q3B(R2) requires the identification and qualification of degradation products exceeding 0.1% thresholds. DIL is a known oxidative degradant.

  • Pharmacokinetics (PK): In human metabolism, Isradipine is extensively metabolized.[4] The cyclic lactone product, alongside pyridine mono-acids, accounts for >75% of the material identified in urine and blood [1].[4]

  • Assay Specificity: DIL possesses a fully aromatized pyridine ring, significantly altering its UV absorption and fluorescence properties compared to the parent Isradipine.

Chemical Basis & Degradation Pathway[5]

Understanding the formation of DIL is prerequisite to assay design. The transition from the parent drug involves oxidation (aromatization) and subsequent ester modification.

Degradation Mechanism Diagram

IsradipineDegradation cluster_legend Legend Isradipine Isradipine (Dihydropyridine Parent) Oxidation Oxidative Stress / UV Light Isradipine->Oxidation Dehydro Dehydro Isradipine (Aromatized Pyridine) Oxidation->Dehydro Hydrolysis Ester Hydrolysis & Cyclization Dehydro->Hydrolysis Lactone Dehydro Isradipine Lactone (Target Analyte) Hydrolysis->Lactone Metabolic/Degradation key Blue: Parent | Yellow: Intermediate | Green: Target Analyte

Figure 1: The degradation and metabolic pathway of Isradipine leading to the formation of Dehydro Isradipine Lactone.

Protocol A: Stability-Indicating HPLC-UV Assay

Application: Quality Control (QC) and Impurity Profiling of Isradipine API/Formulations.

Method Rationale

Because DIL is a pyridine derivative, it lacks the 1,4-dihydropyridine chromophore of the parent. It absorbs strongly in the lower UV range (230–254 nm). This method utilizes a C18 stationary phase with a gradient elution to resolve the polar lactone from the hydrophobic parent.

Chromatographic Conditions
ParameterSpecification
Column C18, 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus or equivalent)
Mobile Phase A 10 mM Ammonium Acetate (pH 5.0)
Mobile Phase B Acetonitrile (LC-grade)
Flow Rate 1.0 mL/min
Detection UV @ 230 nm (Primary), 254 nm (Secondary confirmation)
Column Temp 30°C
Injection Vol 10 µL
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.07030Equilibration
2.07030Isocratic Hold
15.02080Linear Gradient
20.02080Wash
20.17030Re-equilibration
Expert Tip: Light Protection

Critical Caution: Isradipine degrades to Dehydro Isradipine under standard laboratory lighting within minutes [2].

  • Action: All stock solutions and samples must be prepared in amber glassware .

  • Action: Autosamplers must be temperature controlled (4°C) and darkened.

Protocol B: Bioanalytical LC-MS/MS Quantification

Application: Pharmacokinetic (PK) studies in human plasma/urine.

Method Rationale

DIL is a major metabolite but often present at lower concentrations than the parent drug in early timepoints. LC-MS/MS in Multiple Reaction Monitoring (MRM) mode provides the necessary sensitivity (LLOQ ~10 pg/mL) and selectivity to distinguish the Lactone from the acid metabolites.

Sample Preparation (Liquid-Liquid Extraction)

LLE is preferred over Protein Precipitation (PPT) to minimize matrix effects and enhance sensitivity for the lactone form.

  • Aliquot: Transfer 200 µL human plasma into a borosilicate glass tube.

  • IS Addition: Add 20 µL Internal Standard (e.g., Isradipine-d3 or Amlodipine).

  • Alkaline Treatment: Add 50 µL 0.1 M NaOH (stabilizes the lactone/pyridine ring).

  • Extraction: Add 1.5 mL Methyl-tert-butyl ether (MTBE). Vortex for 5 min.

  • Separation: Centrifuge at 4,000 rpm for 10 min at 4°C.

  • Concentration: Transfer supernatant to a clean tube; evaporate to dryness under N2 stream at 40°C.

  • Reconstitution: Reconstitute in 100 µL Mobile Phase (50:50 A:B).

LC-MS/MS Parameters
  • Ionization: Electrospray Ionization (ESI), Positive Mode.[5][6]

  • Source Temp: 500°C.

  • Capillary Voltage: 3.5 kV.

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Isradipine (Parent) 372.1 [M+H]+312.215
Dehydro Isradipine Lactone ~354.1 [M+H]+ *~237.020
Internal Standard (Depends on IS)(Depends on IS)-

*Note: Mass transitions must be tuned using the specific reference standard (CAS 107699-91-1). Dehydro Isradipine is ~369 Da; Lactonization typically involves loss of small molecule/water, altering m/z.

Bioanalytical Workflow Diagram

LCMSWorkflow Sample Plasma Sample (200 µL) IS_Add Add Internal Standard (Isradipine-d3) Sample->IS_Add Extract LLE Extraction (MTBE + NaOH) IS_Add->Extract Dry Evaporate & Reconstitute Extract->Dry Inject Inject to LC-MS/MS Dry->Inject Data Quantification (MRM Mode) Inject->Data

Figure 2: Optimized Liquid-Liquid Extraction (LLE) workflow for plasma quantification.

Troubleshooting & Validation Criteria

Common Failure Modes
  • Peak Tailing: The pyridine nitrogen in DIL can interact with free silanols on the column.

    • Solution: Ensure the mobile phase buffer (Ammonium Acetate) concentration is at least 10mM.

  • In-Source Fragmentation: Lactones are fragile. High desolvation temperatures may break the lactone ring before detection.

    • Solution: Optimize source temperature and cone voltage during infusion tuning.

  • Carryover: DIL is lipophilic.

    • Solution: Use a needle wash of 50:50 Methanol:Isopropanol.

Acceptance Criteria (Bioanalysis)
  • Linearity:

    
     over range 0.1 – 100 ng/mL.
    
  • Accuracy: ±15% (±20% at LLOQ).

  • Precision: CV < 15%.

  • Recovery: > 80% extraction efficiency.

References

  • FDA Drug Label. (2006). Isradipine (DynaCirc) Prescribing Information. Clinical Pharmacology: Metabolism. Link

  • USP. (2023). Isradipine Related Compound A (Dehydro Isradipine). USP Reference Standards Catalog. Link

  • Kim, T. E., et al. (2009). Quantification of isradipine in human plasma using LC-MS/MS for pharmacokinetic and bioequivalence study.[6] Journal of Chromatography B. Link

  • PubChem. (2025). Dehydro Isradipine Lactone Compound Summary. National Library of Medicine. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Dehydro Isradipine Lactone Detection

Author: BenchChem Technical Support Team. Date: February 2026

Topic: High-Sensitivity Detection of Dehydro Isradipine Lactone (Impurity/Degradant) Reference Standard CAS: 1076199-91-1 Molecular Formula: C₁₈H₁₅N₃O₅ (MW: 353.33 g/mol )[1][2]

Introduction: The Analytical Challenge

Welcome to the Technical Support Center. As a Senior Application Scientist, I understand that detecting Dehydro Isradipine Lactone is not merely a standard impurity profiling task; it is a battle against stability and sensitivity.

This molecule represents a "double-trouble" analytical challenge:

  • Structural Similarity: It is the oxidized, lactonized derivative of Isradipine. The aromatization of the dihydropyridine (DHP) ring creates a planar structure that often co-elutes with the parent drug if the stationary phase selectivity is not optimized.

  • Artifact Generation: Isradipine is photosensitive and labile. Aggressive sample preparation can create this impurity ex vivo, leading to false-positive OOS (Out of Specification) results.[1]

This guide moves beyond generic protocols to address the specific physicochemical behavior of the lactone derivative.

Module 1: Analytical Method Optimization (Troubleshooting Guides)

Q1: I am seeing low sensitivity in LC-MS/MS. How can I improve the ionization efficiency for the Lactone?

Diagnosis: Dehydro Isradipine Lactone lacks the flexible dihydropyridine ring of the parent. The aromatized pyridine nitrogen is less basic than the secondary amine in Isradipine, often resulting in poor protonation in standard acidic mobile phases.

The Solution: Source Parameter & Mobile Phase Tuning

ParameterRecommended SettingScientific Rationale
Ion Mode ESI Positive (+)The pyridine nitrogen can be protonated, but requires optimized desolvation.[1]
Mobile Phase Additive Formic Acid (0.1%) + Ammonium Formate (2-5 mM) Ammonium formate boosts ionization for nitrogenous heterocycles better than pure acid by stabilizing the spray cone.[1]
Desolvation Temp 450°C - 500°CThe lactone structure is rigid and thermally stable (unlike Isradipine).[1] Higher heat aids desolvation without degradation.
Cone Voltage Optimize per instrument (High)A higher declustering potential is often needed to break solvent clusters around the planar aromatic rings.

Critical Protocol Step: Perform a T-infusion experiment.[1] Infuse the Dehydro Isradipine Lactone standard (1 µg/mL) directly into the stream of your mobile phase (at 50% B) to optimize the collision energy (CE). The lactone ring is stable; expect higher CE values (25-40 eV) for fragmentation compared to the parent drug.

Q2: The impurity peak tails significantly, compromising resolution from the main Isradipine peak. What is the fix?

Diagnosis: Peak tailing in aromatic pyridines is usually caused by secondary interactions between the basic nitrogen of the pyridine ring and residual silanols on the silica backbone of the column.

The Solution: Stationary Phase Selection

Do not use a standard C18 column. You require a column with End-capping or Embedded Polar Groups .[1]

  • Recommended Column: C18 with embedded carbamate or amide groups (e.g., Waters SymmetryShield or Phenomenex Synergi Fusion).

  • Why? The polar group shields the silanols and interacts with the lactone moiety, providing a unique selectivity mechanism (dipole-dipole) that pulls it away from the hydrophobic Isradipine parent.

Visualizing the Separation Logic:

SeparationLogic cluster_0 Standard C18 Interaction cluster_1 Embedded Polar Group (EPG) Interaction C18 C18 Chain Silanol Exposed Silanol (-OH) Impurity Dehydro Isradipine Lactone (Basic N) Impurity->C18 Hydrophobic (Weak) Impurity->Silanol H-Bonding (Tailing) EPG_Col EPG C18 Column Shield Polar Shield EPG_Col->Shield Impurity_Opt Dehydro Isradipine Lactone Shield->Impurity_Opt Dipole Interaction (Sharp Peak) Interaction Result: Improved Resolution & Symmetry cluster_1 cluster_1 cluster_1->Interaction

Figure 1: Mechanism of peak shape improvement using Embedded Polar Group (EPG) columns to suppress silanol activity.

Q3: Can I use Fluorescence Detection (FLD) to improve sensitivity?

Answer: Yes, and this is your "Secret Weapon."

The Science: Isradipine (the parent) is a dihydropyridine (partially saturated ring) and has negligible fluorescence. Dehydro Isradipine Lactone is a pyridine (fully aromatic ring) fused with a benzoxadiazole. This extended conjugation system makes it highly fluorescent.

Protocol:

  • Excitation Wavelength: 360 nm (Targeting the benzoxadiazole moiety).

  • Emission Wavelength: 440-460 nm (Stokes shift typical of aromatic pyridines).[1]

  • Advantage: You can detect the impurity at trace levels (0.05%) even if the parent drug is overloaded, because the parent is "invisible" to the fluorescence detector.

Q4: My "Time Zero" samples already show 0.2% impurity. Is the drug degrading that fast?

Diagnosis: Likely not. This is usually Sample Preparation Induced Degradation . Isradipine is extremely sensitive to UV light and oxidation during extraction.

The Fix: The "Dark & Cold" Protocol

  • Amber Glassware: Mandatory for all steps.

  • Solvent Choice: Avoid protic solvents (Methanol) if possible; Acetonitrile is more inert.

  • Temperature: Perform extraction at 4°C.

  • Antioxidant: Add 0.05% BHT (Butylated Hydroxytoluene) to the extraction solvent. This scavenges free radicals that catalyze the oxidation of Isradipine to the Dehydro form.

Module 2: Validated Experimental Workflow

Below is a self-validating workflow designed to differentiate between true impurities and artifacts.

Workflow cluster_analysis Dual-Stream Analysis Start Sample Receipt Prep Sample Prep (Amber Glass, 4°C, Acetonitrile) Start->Prep LC LC Separation (EPG-C18 Column) Prep->LC Split Split Flow LC->Split MS MS/MS (ESI+) Quantification (MRM) Split->MS Stream A FLD Fluorescence (Ex 360/Em 450) Split->FLD Stream B (Orthogonal Check) Validation Ratio Check: Does FLD/MS ratio match Standard? MS->Validation FLD->Validation Result_Pass Valid Result Validation->Result_Pass Yes Result_Fail Matrix Interference (Re-extract) Validation->Result_Fail No

Figure 2: Dual-detection workflow ensuring specificity. The Fluorescence/MS ratio acts as an internal quality control check.

Module 3: Quantitative Data & Reference Values

Use these parameters to set up your instrument method.

Table 1: Mass Spectrometry Transitions (MRM) Note: Values are theoretical based on structure; optimize with actual standard.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)Origin
Isradipine 372.1 [M+H]⁺312.22518Parent
Dehydro Isradipine Lactone 354.1 [M+H]⁺237.93530Target Impurity
Internal Standard 376.1 (Isradipine-d4)316.22518Reference

Table 2: Chromatographic Conditions

ParameterSetting
Column Phenomenex Synergi Fusion-RP or Waters XBridge Shield RP18 (150 x 3.0 mm, 2.5 µm)
Mobile Phase A 5 mM Ammonium Formate (pH 3.[1]5)
Mobile Phase B Acetonitrile (LC-MS Grade)
Gradient 0-2 min: 30% B; 2-10 min: 30%->80% B; 10-12 min: 80% B.
Flow Rate 0.4 mL/min

References

  • United States Pharmacopeia (USP). USP Monograph: Isradipine. (General chapter on chromatographic purity and related compounds). [1]

  • Kim, T. E., et al. (2009). "Quantification of isradipine in human plasma using LC-MS/MS."[3] PubMed. (Provides baseline MS parameters for the parent drug).

  • PubChem. "Dehydro Isradipine Lactone (Compound Summary)." National Library of Medicine. (Structural confirmation and physicochemical properties). [1]

  • Veeprho Laboratories. "Dehydro Isradipine Lactone Reference Standard." (Source for CAS 1076199-91-1 verification).[1] [1]

  • Scholars Research Library. "Development and validation of RP-HPLC method for estimation of process related impurity in nimodipine." (Analogous method for dihydropyridine impurity profiling). [1]

Sources

Chromatographic Support Center: Isradipine & Dehydro Isradipine Lactone

[1]

Status: Operational Ticket Focus: Resolution of Critical Pair (Co-elution) Applicable For: RP-HPLC, UPLC, Method Development Scientific Lead: Senior Application Scientist, Separation Sciences Division[1][2]

Executive Summary: The "Shape Selectivity" Challenge

The separation of Isradipine (a dihydropyridine) from its primary oxidative degradation product, Dehydro Isradipine Lactone , is a classic chromatographic challenge rooted in structural geometry rather than simple hydrophobicity.

  • The Trap: On standard C18 columns, these two molecules often co-elute because their hydrophobic footprints are nearly identical.

  • The Solution: You must exploit the difference in molecular planarity . Isradipine possesses a buckled, non-planar 1,4-dihydropyridine ring.[1][2] The Dehydro Lactone impurity contains a fully aromatized, planar pyridine ring fused with a lactone system.

  • The Fix: Shift from "Hydrophobic Subtraction" (C18) to "Pi-Pi Interaction" (Phenyl-Hexyl) or re-introduce shape-selective solvents (THF).[1][2]

Diagnostic Workflow

Before altering your method, trace your issue through this decision matrix to identify the root cause of the co-elution.

DiagnosticTreeStartSTART: Co-elution ObservedCheckColCurrent Column Chemistry?Start->CheckColCheckMPMobile Phase Organic?CheckCol->CheckMPPhenyl-HexylCheckTHFAre you using THF?CheckCol->CheckTHFC18 / C8ActionACNIssue: Pi-Pi SuppressionAction: Switch ACN to MeOHCheckMP->ActionACNAcetonitrile (ACN)Optimize Gradient/TempOptimize Gradient/TempCheckMP->Optimize Gradient/TempMethanol (MeOH)ActionC18Issue: Lack of Shape SelectivityAction: Switch to Phenyl-HexylCheckTHF->ActionC18Yes (still co-eluting)ActionTHFIssue: Loss of Solvent SelectivityAction: Add 5-10% THFCheckTHF->ActionTHFNo (using only ACN/MeOH)

Figure 1: Diagnostic logic for isolating the root cause of co-elution based on column and solvent selection.[1][2]

Technical Deep Dive: Mechanism of Separation

To resolve this pair, you must understand the structural shift that occurs during degradation.

The Structural Shift
FeatureIsradipine (Parent)Dehydro Isradipine Lactone (Impurity)
Core Structure 1,4-Dihydropyridine (DHP)Pyridine (Aromatized)
Geometry Buckled / Boat Conformation Planar / Flat
Pi-Electron Cloud LocalizedDelocalized (Aromatic System)
Rigidity FlexibleRigid (Fused Lactone Ring)
Why C18 Fails

Standard Alkyl phases (C18) separate primarily based on hydrophobicity (LogP).[1] Because the loss of hydrogens (oxidation) and the formation of the lactone ring result in a net hydrophobicity change that is often negligible under standard RP conditions, the peaks merge.

Why Phenyl-Hexyl Succeeds

Phenyl-based stationary phases possess pi-electrons in the ring structures bonded to the silica.[1][2]

  • Pi-Pi Stacking: The Dehydro Isradipine Lactone , being planar and aromatic, can stack effectively against the phenyl rings of the stationary phase.

  • Steric Exclusion: The Isradipine parent, with its buckled non-planar ring, is sterically hindered from achieving this close stacking.[1]

  • Result: The impurity is retained longer (or selectively shifted), breaking the co-elution.[1]

Recommended Resolution Protocols

If the USP method (using THF) is not an option or is failing, adopt the "Pi-Selective" Protocol .

Protocol A: The "Silver Bullet" (Phenyl-Hexyl Method)

Best for: High-resolution separation without using Tetrahydrofuran (THF).[1][2]

  • Column: Phenyl-Hexyl or Biphenyl (e.g., Kinetex Biphenyl, XBridge Phenyl-Hexyl), 150 x 4.6 mm, 3.5 µm or sub-2 µm equivalent.[1][2]

  • Temperature: 30°C (Lower temperatures favor pi-pi interactions).[1][2]

  • Flow Rate: 1.0 mL/min.[1][3]

  • Detection: UV @ 326 nm (Isradipine max) and 230 nm (Impurity sensitivity).[1]

Mobile Phase Gradient:

  • Solvent A: 10 mM Ammonium Acetate (pH 5.0) or 0.1% Formic Acid in Water.[1]

  • Solvent B: Methanol (Methanol is crucial; see FAQ).[1]

Time (min)% Solvent A% Solvent B (MeOH)
0.06040
15.02080
20.02080
20.16040
25.06040
Protocol B: The "USP Modernized" (C18 + Shape Selectivity)

Best for: QC labs required to stay close to pharmacopeial methods.[1]

The USP monograph relies on Tetrahydrofuran (THF) to provide shape selectivity on a C18 column.[1] If you remove THF, the separation will collapse.

  • Column: L1 (C18), End-capped.[1][2]

  • Mobile Phase: Methanol : THF : Water (400 : 100 : 500).[1][4]

  • Critical Adjustment: If co-elution persists, increase the Water content slightly (e.g., 400:100:550) to increase retention factor (

    
    ), allowing the THF more time to interact with the planar impurity.
    

Troubleshooting FAQs

Q1: I switched from Methanol to Acetonitrile to lower backpressure, and now my peaks are co-eluting. Why? A: You suppressed the separation mechanism. Acetonitrile has a "pi-electron blocking" effect.[1][2] It forms a layer over the stationary phase (especially Phenyl phases) that interferes with the pi-pi interaction between the Dehydro impurity and the column.[1] Switch back to Methanol. Methanol allows pi-pi interactions to dominate.[1][2]

Q2: I am using a C18 column and cannot buy a new Phenyl column. How can I fix the co-elution? A: You must mimic the shape selectivity of a Phenyl column using the mobile phase.

  • Add THF: Add 5-10% Tetrahydrofuran to your organic modifier.[1][2] THF acts as a "planar slot" solvent that preferentially solvates planar molecules.[1]

  • Lower Temperature: Drop column temperature to 20-25°C. This reduces the kinetic energy of the molecules, making the subtle shape differences more pronounced during binding.

Q3: The Dehydro impurity is eluting on the tail of Isradipine. How do I reverse the order? A: On a Phenyl-Hexyl column with Methanol, the aromatic impurity (Dehydro) usually elutes after the non-planar parent (Isradipine) due to stronger retention.[1] If it is burying in the tail:

  • Increase Methanol % slightly: This might seem counterintuitive, but if the impurity is too strongly retained, it might be tailing into the next peak.

  • Check pH: Ensure your buffer is around pH 4.5 - 5.[1][2]5. While these are weak bases, extreme pH can alter the ionization of the pyridine ring in the impurity, affecting its interaction with the stationary phase.

Q4: What is the specific structure of the "Lactone" impurity? A: It is Dehydro Isradipine Lactone (CAS 1076199-91-1).[1][2] The structure involves the oxidation of the DHP ring to a pyridine and the cyclization of the isopropyl ester side chain to form a furo[3,4-b]pyridine system [1, 2]. This double-modification creates a highly rigid, planar molecule compared to Isradipine.[1][2]

Visualizing the Interaction

The following diagram illustrates why the Phenyl-Hexyl column works when C18 fails.

Mechanismcluster_C18Scenario A: C18 Column (Hydrophobic Only)cluster_PhenylScenario B: Phenyl-Hexyl Column (Pi-Pi Active)Isra_C18Isradipine(Hydrophobic)Result_C18Result:CO-ELUTIONIsra_C18->Result_C18Dehydro_C18Dehydro Impurity(Hydrophobic)Dehydro_C18->Result_C18Isra_PhIsradipine(Non-Planar)PhasePhenyl Stationary PhaseIsra_Ph->PhaseWeak Interaction(Steric Hindrance)Dehydro_PhDehydro Impurity(Planar/Aromatic)Dehydro_Ph->PhaseStrong Pi-PiStackingResult_PhResult:BASELINE RESOLUTIONPhase->Result_Ph

Figure 2: Mechanistic comparison of C18 vs. Phenyl-Hexyl interactions for Isradipine separation.

References

  • United States Pharmacopeia (USP). Isradipine Monograph: Related Compounds.[1][5] USP-NF.[1][2][4][6] (Standard C18 method utilizing THF for shape selectivity).[1] [1][2]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 29976815: Dehydro Isradipine Lactone.[1] (Structural confirmation of the planar pyridine-lactone system). [1][2]

  • Sielc Technologies. Separation of Pyridine and Analogs.[1] (Demonstrating the necessity of specific stationary phases for pyridine-based impurities).

  • Cayman Chemical. Isradipine Product Information & Stability.[1] (Details on the sensitivity of DHP rings to oxidation).

troubleshooting mass spec fragmentation of Dehydro Isradipine Lactone

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Dehydro Isradipine Lactone MS/MS Troubleshooting

Diagnostic Hub: Start Here

User Status: "I am detecting a degradation product of Isradipine, but the MS/MS spectrum is confusing or inconsistent."

Triage Your Issue:

  • Case A: "I see a mass shift of -18 Da (m/z ~354) relative to Isradipine."

    
    Go to Module 1. 
    
  • Case B: "My precursor ion is stable, but I get no fragments."

    
    Go to Module 2. 
    
  • Case C: "I cannot chromatographically separate the impurity from the parent."

    
    Go to Module 3. 
    

Module 1: Identity Confirmation (The -18 Da Conundrum)

The Issue: You are observing a precursor ion at m/z 354.1 (ESI+) and assuming it is a simple water loss


. However, in Dihydropyridine (DHP) chemistry, this mass shift often indicates a structural transformation into Dehydro Isradipine Lactone .

Technical Explanation: Isradipine (


, MW 371.39) undergoes a two-step oxidative degradation:
  • Aromatization: Oxidation of the dihydropyridine ring to a pyridine ring (Dehydro-Isradipine, m/z 370).

  • Lactonization: Intramolecular cyclization between the C3-ester and the C2-methyl group, leading to the expulsion of methanol (or isopropanol, depending on the isomer) and formation of a fused furo[3,4-b]pyridine ring.

The "Lactone" defined by CAS 107699-91-1 (


) has a theoretical monoisotopic mass of 353.10 Da ([M+H]+ = 354.11). 

Validation Protocol: To distinguish the Lactone (m/z 354) from a source-induced water loss of Isradipine (m/z 372


 354):
  • Cone Voltage Ramp: Increase your source declustering potential (Cone Voltage).

    • If the 354 peak intensity increases relative to 372: It is likely source-induced fragmentation (Water loss).

    • If the 354 peak intensity is constant/independent of cone voltage: It is a solution-phase impurity (The Lactone).

  • High-Resolution MS (HRMS):

    • Target:

      
      [1]
      
    • Exact Mass: 354.1084

    • Note: A simple water loss from Isradipine (

      
      ) would be 354.1448. The 36 mDa difference is resolvable on Q-TOF or Orbitrap systems.
      

Module 2: Fragmentation Mechanics (The "Silent Spectrum" Problem)

The Issue: "I am applying standard Collision Energies (CE 15-30 eV), but the molecule isn't fragmenting like Isradipine."

Root Cause Analysis: Isradipine is a Dihydropyridine (DHP) .[2] DHPs are thermally labile and fragment easily via the Retro-Diels-Alder (RDA) mechanism or ester cleavage. Dehydro Isradipine Lactone contains a Pyridine core fused with a Lactone ring. This system is:

  • Aromatic: The pyridine ring prevents RDA fragmentation.

  • Rigid: The fused lactone ring locks the structure, significantly increasing the internal energy required to break bonds.

Troubleshooting Guide:

ParameterIsradipine (Parent)Dehydro Isradipine Lactone (Impurity)Action Required
Collision Energy (CE) Low (10–20 eV)High (35–50 eV) Ramp CE up by +15-20 eV.
Primary Fragment m/z 312 (Loss of Isopropyl ester)m/z 312 (Loss of Isopropyl ester)Monitor m/z 312, but expect lower abundance.
Secondary Fragment m/z 237 (Pyridine core cleavage)m/z 294 / 266 (Lactone specific)Look for lactone ring opening (-CO, -CO2).
RDA Fragment Present (DHP characteristic)Absent Do not use RDA ions for ID.

Visualization: Fragmentation Pathway Logic

FragmentationLogic cluster_0 Key Diagnostic Difference Parent Dehydro Isradipine Lactone [M+H]+ m/z 354 Step1 Isopropyl Ester Cleavage (Low Energy) Parent->Step1 CE 20eV Step2 Lactone Ring Opening (High Energy) Parent->Step2 CE 45eV RDA Retro-Diels-Alder (BLOCKED due to Aromaticity) Parent->RDA Frag1 Fragment m/z 312 [M+H - C3H6]+ Step1->Frag1 Frag2 Fragment m/z 294 (Loss of H2O/CO) Step2->Frag2 Frag3 Benzoxadiazole Ion m/z ~133 Step2->Frag3

Caption: Fragmentation logic tree contrasting the accessible ester cleavage pathway vs. the blocked RDA pathway in the aromatized lactone.

Module 3: Chromatographic Resolution

The Issue: "The Lactone co-elutes with the Dehydro-Isradipine (m/z 370) or the Parent."

Chromatographic Behavior:

  • Isradipine (DHP): Non-planar, moderately lipophilic.

  • Dehydro Isradipine (Pyridine): Planar, highly lipophilic (strong

    
     interactions).
    
  • Dehydro Isradipine Lactone: Planar but more polar than the full pyridine form due to the loss of the methyl group and formation of the lactone.

Optimization Protocol:

  • Column Selection: Switch from C18 to Phenyl-Hexyl or Biphenyl .

    • Why? The impurity has an extended aromatic system (Benzoxadiazole + Pyridine). Phenyl phases maximize selectivity for aromatic/planar impurities via

      
       stacking.
      
  • Mobile Phase Modifier: Use Methanol instead of Acetonitrile.

    • Why? Methanol promotes stronger

      
       interactions with phenyl columns, often improving the separation of the planar Lactone from the non-planar Parent.
      

Frequently Asked Questions (FAQs)

Q1: Why is the signal intensity of the Lactone so much higher in ESI+ than Isradipine? A: This is due to Pyridine Basicity . Isradipine is a dihydropyridine, where the nitrogen lone pair is involved in the ring's conjugation, making it less basic. In the Lactone (and Dehydro forms), the nitrogen is part of a true pyridine ring, making it a strong proton acceptor. This results in significantly higher ionization efficiency in positive mode.

Q2: Can I use the m/z 312 fragment for quantification? A: Use with caution. The m/z 312 fragment (loss of isopropyl group) is common to Isradipine, Dehydro-Isradipine, and the Lactone. If you have partial chromatographic overlap, this transition is not specific. You must use a unique secondary fragment (e.g., a lactone-ring specific ion like m/z 294 or the benzoxadiazole fragment) for the "Qualifier" transition.

Q3: I see a peak at m/z 338. Is this related? A: Likely yes. m/z 338 usually corresponds to Dehydro Isradipine Lactone - O (Reduction) or a related benzoxadiazole degradation. However, check if it is the Methyl ester analog if you are using a different synthesis route. In standard Isradipine degradation, m/z 354 is the primary lactone marker.

References

  • European Pharmacopoeia (Ph. Eur.) . Isradipine Monograph: Impurity Standards and Spectral Data. (Standard reference for Isradipine impurities including the aromatized forms).

  • Mukanova, M. S., et al. (2021).[3] Mass spectra and peculiarities of the fragmentation of molecular ions of some hypotensive drugs and their derivatives. Chemical Journal of Kazakhstan. (Discusses general fragmentation rules for DHP vs Pyridine drugs).

  • PubChem Compound Summary . Dehydro Isradipine Lactone (CID 29976815). National Center for Biotechnology Information. (Structural confirmation and IUPAC designation).

  • Fiori, J., et al. (2013). LC–MS/MS study of the degradation products of dihydropyridine calcium channel blockers. Journal of Pharmaceutical and Biomedical Analysis. (Provides mechanistic insight into the oxidative aromatization pathway).

Sources

Technical Support Center: Dehydro Isradipine Lactone (DIL) Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: DIL-LCMS-OPT Assigned Specialist: Senior Application Scientist

Executive Summary: The "Late Elution" Trap

Welcome to the technical support hub for Dehydro Isradipine Lactone (DIL). DIL is the primary oxidative metabolite and photodegradation product of Isradipine. Unlike its parent dihydropyridine, DIL possesses an aromatized pyridine ring, altering its pKa and lipophilicity.

The Core Challenge: DIL is highly lipophilic (LogP ~2.5–3.5). In Reverse-Phase LC (RPLC), it retains strongly on C18 columns, often eluting in the high-organic region (80–95% B). This is the exact "danger zone" where endogenous phospholipids (glycerophosphocholines, m/z 184) elute. The resulting competition for ionization energy in the ESI source leads to severe signal suppression , causing poor sensitivity and non-reproducible quantification.

This guide provides a self-validating workflow to diagnose, eliminate, and control these matrix effects.

Module 1: Diagnostic Protocol (Is it Matrix Effect?)

Before optimizing extraction, you must visualize the ionization environment. Do not rely solely on extraction recovery calculations; they can mask suppression.

The Protocol: Post-Column Infusion (PCI)
  • Objective: Map the "suppression zones" of your current chromatography.

  • Method:

    • Infusion: Infuse a neat solution of DIL (100 ng/mL) continuously into the MS source via a T-tee connector at 10 µL/min.

    • Injection: Inject a blank extracted plasma sample (processed by your current method) via the LC column.

    • Observation: Monitor the baseline of the DIL transition. A dip in the baseline indicates suppression; a hump indicates enhancement.

Visual Workflow: PCI Setup

PCI_Setup LC_Pump LC Pump (Gradient Flow) Injector Injector (Extracted Blank Matrix) LC_Pump->Injector Column Analytical Column (Separation) Injector->Column Tee T-Junction Column->Tee  Eluent MS Mass Spectrometer (ESI Source) Tee->MS  Combined Flow Syringe Syringe Pump (Constant DIL Infusion) Syringe->Tee  Analyte Flow Data Chromatogram (Baseline Monitoring) MS->Data

Figure 1: Post-Column Infusion setup for visualizing matrix effects in real-time.

Module 2: Sample Preparation (The First Line of Defense)

Current Status: If you are using Protein Precipitation (PPT) with Acetonitrile/Methanol, you are likely retaining >70% of plasma phospholipids. This is the primary cause of DIL quantification failure.

Recommended Protocol: Liquid-Liquid Extraction (LLE)

LLE is superior for DIL because the analyte is non-polar, while phospholipids have ionic head groups. We use this polarity difference to physically separate them.

Step-by-Step LLE Workflow:

  • Aliquot: 200 µL Plasma + 20 µL Internal Standard (SIL-IS).

  • Buffer: Add 100 µL Ammonium Acetate (10 mM, pH 9.0).

    • Why? Alkaline pH suppresses ionization of acidic interferences and ensures DIL is in its neutral, extractable form.

  • Extract: Add 1.5 mL Methyl tert-butyl ether (MTBE) or Hexane:Ethyl Acetate (80:20) .

    • Why? These solvents are highly non-polar. Phospholipids (amphiphilic) are less soluble in MTBE than in PPT solvents like acetonitrile.

  • Agitate: Vortex 5 min; Centrifuge 10 min at 4000 rpm.

  • Transfer: Flash freeze the aqueous layer (dry ice/acetone bath) and decant the organic top layer.

  • Dry & Reconstitute: Evaporate under N2 at 40°C. Reconstitute in mobile phase (e.g., 50:50 MeOH:H2O).

Data Comparison: PPT vs. LLE
ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)
Phospholipid Removal < 30%> 95%
Matrix Factor (MF) 0.45 (Severe Suppression)0.98 (Negligible Effect)
Sensitivity (S/N) Low (High background)High (Clean baseline)
Column Lifetime Short (Lipid buildup)Extended

Module 3: Chromatographic Resolution

If LLE is insufficient, you must chromatographically separate DIL from the remaining phospholipids.

The "Phospholipid Wash" Strategy

Phospholipids (PLs) are "sticky." If your gradient ends at 3 minutes and re-equilibrates, PLs might elute in the next injection (Carryover Matrix Effect).

Optimization Steps:

  • Column Choice: Switch from C18 to Phenyl-Hexyl .

    • Mechanism:[1][2] Phenyl-Hexyl offers pi-pi interactions with the pyridine ring of DIL, increasing its retention relative to aliphatic phospholipids. This changes the elution order.

  • Gradient Flush: Ensure your gradient goes to 100% Organic (Isopropanol/Acetonitrile mix) for at least 1-2 minutes at the end of every run to wash off lipids.

Decision Logic for Method Development

Method_Decision Start Start: Low Sensitivity / High CV% Check_PCI Perform Post-Column Infusion (PCI) Start->Check_PCI Suppression Is DIL eluting in a suppression zone? Check_PCI->Suppression Yes_Suppression Yes: Matrix Effect Confirmed Suppression->Yes_Suppression Yes No_Suppression No: Check Injection/Solubility Suppression->No_Suppression No Prep_Change Switch from PPT to LLE (MTBE) Yes_Suppression->Prep_Change Re_Test Re-run PCI Prep_Change->Re_Test Still_Bad Suppression Persists? Re_Test->Still_Bad Chrom_Change Switch Column to Phenyl-Hexyl OR Change Mobile Phase Modifier Still_Bad->Chrom_Change Yes Success Validated Method (MF = 0.9-1.1) Still_Bad->Success No Chrom_Change->Success

Figure 2: Decision tree for eliminating matrix effects in DIL quantification.

Module 4: Internal Standard Selection

Critical Rule: You cannot validate a DIL method without a Stable Isotope Labeled (SIL) Internal Standard (e.g., DIL-d3 or DIL-d5).

  • Why? Analog internal standards (like Nifedipine or structural analogs) will not co-elute perfectly with DIL. If DIL elutes at 2.5 min (suppressed region) and the Analog IS elutes at 2.2 min (clean region), your area ratio will be skewed, leading to quantification errors.

  • Mechanism: A SIL-IS has identical physicochemical properties. If the matrix suppresses DIL by 50%, it suppresses the SIL-IS by 50%. The ratio remains constant.

Frequently Asked Questions (FAQ)

Q1: Can I use Isradipine-d3 as an Internal Standard for DIL?

  • No. Isradipine is a dihydropyridine; DIL is a pyridine.[3] They have different pKa values and retention times.[4] They will not experience the same matrix effects at the same time. You must use Dehydro Isradipine-d3/d5 .

Q2: I see DIL in my "Time Zero" samples. Is this carryover?

  • Investigation: It is likely photodegradation of the parent Isradipine during sample prep. Isradipine is extremely light-sensitive and oxidizes to DIL under ambient light.

  • Fix: Perform all extraction steps under yellow monochromatic light (sodium vapor) or in amber glassware.

Q3: How do I calculate the Matrix Factor (MF)?

  • Use the Matuszewski Method [1]:

    
    
    
    • Target: An MF between 0.85 and 1.15 is acceptable.

    • IS-Normalized MF: Calculate MF for both Analyte and IS. The ratio of these MFs should be close to 1.0.

Q4: My calibration curve is non-linear at the lower end. Why?

  • This is often due to isobaric interference . Phospholipids can fragment in the source to produce ions with similar m/z to DIL.

  • Fix: Monitor the "Phospholipid Transitions" (m/z 184 -> 184 or 104) in a separate channel to see if they overlap with your analyte peak.

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030. Link

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Center for Drug Evaluation and Research (CDER). Link

  • Chambers, E., Wagrowski-Diehl, D. M., Lu, Z., & Mazzeo, J. R. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B, 852(1-2), 22-34. Link

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Committee for Medicinal Products for Human Use (CHMP). Link

Sources

Technical Support Center: Purification Strategies for Dehydro Isradipine Lactone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Dehydro Isradipine Lactone. This guide is designed for researchers, chemists, and drug development professionals who are working with this compound. Dehydro Isradipine Lactone is a known impurity and derivative of Isradipine, a dihydropyridine calcium channel blocker.[1][2] Achieving high purity of this lactone is critical for its use as a reference standard, in metabolic studies, or for further derivatization. This document provides in-depth, experience-based guidance in a question-and-answer format to address the common and complex challenges encountered during its purification.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary challenges associated with purifying Dehydro Isradipine Lactone?

Answer: The purification of Dehydro Isradipine Lactone presents several core challenges rooted in its chemical structure and the environment of its synthesis:

  • Structural Similarity to Impurities: The synthesis of Isradipine and its derivatives often results in a complex mixture of structurally related compounds, such as isomeric impurities or precursors.[3][4] These compounds can have very similar polarities and chromatographic behaviors, making baseline separation difficult.

  • Lactone Ring Stability: The fused furo[3,4-b]pyridine lactone ring is susceptible to hydrolysis, particularly under alkaline conditions, which opens the ring to form the corresponding hydroxy acid.[5][6] Conversely, strongly acidic conditions can also promote degradation.[7] Maintaining a near-neutral pH and avoiding harsh conditions is paramount.

  • Solubility and Physical Form: The compound is a pale yellow solid with specific solubility characteristics.[2] Its tendency to exist in an amorphous versus a crystalline state can affect its stability and handling during purification processes like recrystallization.[8][9]

Q2: Which purification technique is most effective for Dehydro Isradipine Lactone?

Answer: For the preparative scale purification of Dehydro Isradipine Lactone from a crude synthetic mixture, automated flash column chromatography on silica gel is the most robust and recommended method.[10]

Causality: Flash chromatography excels at separating compounds based on differences in their adsorption to a stationary phase.[10] Given the challenge of separating structurally similar dihydropyridine-type impurities, the high resolving power of modern flash systems is necessary.[3] Recrystallization can be a powerful final polishing step, but it is often ineffective at removing impurities with very similar structures and solubilities from the crude material.[3]

A general workflow for purification and analysis is outlined below.

Purification_Workflow cluster_prep Preparation cluster_purify Purification cluster_analysis Final Analysis & QC crude Crude Product tlc_dev Method Development (TLC) crude->tlc_dev Analyze flash_chrom Flash Chromatography tlc_dev->flash_chrom Optimize Method frac_analysis Fraction Analysis (TLC) flash_chrom->frac_analysis Collect & Analyze pooling Pool Pure Fractions frac_analysis->pooling Identify & Pool evaporation Solvent Evaporation pooling->evaporation hplc_qc Purity Confirmation (HPLC) evaporation->hplc_qc final_product Pure Dehydro Isradipine Lactone hplc_qc->final_product

Caption: Overall workflow for the purification and quality control of Dehydro Isradipine Lactone.

Troubleshooting Guide: Flash Chromatography

Q3: I'm getting poor separation (co-elution) of my target compound during flash chromatography. What should I do?

Answer: Poor separation is a common issue that can almost always be solved with systematic method development, starting with Thin Layer Chromatography (TLC). The goal on your TLC plate is to achieve a retention factor (Rf) of approximately 0.2-0.3 for Dehydro Isradipine Lactone, with clear separation from its nearest impurities.[11]

Follow this troubleshooting decision tree:

Troubleshooting_Chromatography start Poor Separation Observed check_tlc Re-evaluate TLC Rf of Target? start->check_tlc rf_high Rf > 0.4 (Eluting too fast) check_tlc->rf_high Too high rf_low Rf < 0.15 (Sticking to column) check_tlc->rf_low Too low streaking Spot is Streaking? check_tlc->streaking Streaking no_resolution Good Rf, but No Resolution? check_tlc->no_resolution Good Rf sol_decrease Action: Decrease Mobile Phase Polarity (e.g., more Hexane) rf_high->sol_decrease sol_increase Action: Increase Mobile Phase Polarity (e.g., more EtOAc) rf_low->sol_increase sol_acid Action: Check sample solubility. Add 0.1% acid/base modifier (e.g., AcOH or Et3N) if needed. streaking->sol_acid sol_change Action: Change Solvent System (e.g., Toluene/Acetone or DCM/Methanol). Implement shallow gradient. no_resolution->sol_change

Caption: Decision tree for troubleshooting poor flash chromatography separation.

Expert Insights:

  • The Power of the Gradient: For complex mixtures, an isocratic (single solvent mixture) elution is rarely sufficient. A shallow gradient, starting with a low polarity mobile phase and gradually increasing the polar component, is highly effective.[10] This allows strongly-binding impurities to elute later, preventing them from co-eluting with your target.

  • Solvent System Selectivity: If you cannot achieve separation with a standard Hexanes/Ethyl Acetate system, change the solvents entirely. Different solvents interact with the analyte and silica in unique ways ("selectivity"). A switch to a system like Dichloromethane/Methanol or Toluene/Acetone can often resolve previously co-eluting spots.[11]

Q4: My yield is very low after purification. Could the compound be degrading on the silica column?

Answer: Yes, this is a distinct possibility. While silica gel is generally considered neutral, commercial silica can be slightly acidic, which may catalyze the degradation of sensitive compounds over the long exposure time of a column run. Furthermore, the high surface area can also have catalytic effects.

Validation & Troubleshooting Steps:

  • Spot Test for Stability: Dissolve a small amount of your crude material in your chosen chromatography solvent. Spot it on a TLC plate. Now, add a small amount of silica gel to the vial and let it stir at room temperature for 1-2 hours. Spot the mixture on the same TLC plate next to the original spot. If a new spot (degradant) appears or the original spot diminishes, you have a stability issue on silica.

  • Use Deactivated Silica: You can purchase silica gel treated with a neutralizing agent, or you can prepare it by slurrying the silica in your mobile phase containing 0.5-1% triethylamine (for basic compounds) or acetic acid (for acidic compounds) before packing the column.

  • Expedite the Process: A faster flow rate can minimize the contact time between the compound and the stationary phase, potentially reducing degradation.[10] However, this may come at the cost of resolution, so a balance must be found.

  • Consider an Alternative Stationary Phase: If silica proves too harsh, consider using a less acidic stationary phase like alumina (basic or neutral) or switching to reversed-phase (C18) flash chromatography.

Experimental Protocols

Protocol 1: Preparative Flash Chromatography

This protocol assumes method development via TLC has identified a Hexanes/Ethyl Acetate gradient as a suitable system.

1. Column & Sample Preparation:

  • Select a silica gel column size appropriate for your sample mass. A common rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude material by weight.[12]
  • Dissolve the crude Dehydro Isradipine Lactone in a minimal amount of dichloromethane (DCM) or your initial mobile phase solvent.
  • Add a small amount of silica gel (approx. 1-2 times the sample weight) to this solution to create a slurry.
  • Gently evaporate the solvent under reduced pressure (rotary evaporator) until a dry, free-flowing powder is obtained. This "dry loading" technique typically results in sharper bands and better separation than liquid injection.

2. Column Chromatography Execution:

  • Equilibrate the column with the initial, low-polarity mobile phase (e.g., 95:5 Hexanes:Ethyl Acetate).
  • Carefully load the prepared dry powder onto the top of the column.
  • Begin the elution using the parameters defined in your gradient method. Collect fractions continuously.

Table 1: Example Flash Chromatography Gradient

Time (min) % Hexanes % Ethyl Acetate Notes
0 - 2 95 5 Equilibrate and elute non-polar impurities.
2 - 15 95 → 70 5 → 30 Shallow gradient to elute the target compound.

| 15 - 18 | 70 → 0 | 30 → 100 | Steep gradient to wash all remaining compounds from the column. |

3. Fraction Analysis:

  • Analyze the collected fractions by TLC. Spot every few fractions on a single plate to track the elution profile.
  • Identify the fractions containing the pure desired product.
  • Combine the pure fractions, and remove the solvent under reduced pressure to yield the purified Dehydro Isradipine Lactone.
Protocol 2: HPLC Purity Analysis

This protocol provides a starting point for assessing the final purity of your compound. HPLC is a highly sensitive technique for detecting trace impurities.[13]

1. Sample Preparation:

  • Prepare a stock solution of your purified compound in acetonitrile or a methanol/water mixture at approximately 1 mg/mL.
  • Dilute this stock solution to a final concentration of ~0.1 mg/mL with the mobile phase for injection.

2. HPLC Method Parameters:

  • It is critical to run an analytical HPLC to confirm the purity of the pooled fractions. A standard reversed-phase method is typically suitable.

Table 2: Example HPLC Analytical Method

Parameter Value Rationale
Column C18, 4.6 x 150 mm, 5 µm Standard reversed-phase column for small molecules.
Mobile Phase A Water + 0.1% Formic Acid Provides protons for good peak shape.
Mobile Phase B Acetonitrile + 0.1% Formic Acid Common organic modifier.
Gradient 5% B to 95% B over 20 min Ensures elution of all components.
Flow Rate 1.0 mL/min Standard analytical flow rate.
Column Temp. 30 °C Maintains consistent retention times.
Detection UV at 230 nm and 325 nm Dihydropyridine structures typically have strong UV absorbance.

| Injection Vol. | 10 µL | Standard volume. |

3. Data Interpretation:

  • Integrate the resulting chromatogram. The purity is calculated as the peak area of the main product divided by the total area of all peaks, expressed as a percentage. For a reference standard, purity should typically be >98%.

References

  • WO2005005437A1 - An improved process for the manufacture of isradipine. - Google Patents.
  • Isradipine | C19H21N3O5 | CID 3784 - PubChem - NIH. Available at: [Link]

  • Preformulation stability study of the EGFR inhibitor HKI-272 (Neratinib) and mechanism of degradation - PubMed. Available at: [Link]

  • Isradipine-impurities - Pharmaffiliates. Available at: [Link]

  • Mechanisms of Lactone Hydrolysis in Neutral and Alkaline Conditions - ResearchGate. Available at: [Link]

  • Affinity Purification of Antibodies Specific for 1,4-dihydropyridine Ca2+ Channel Blockers. Available at: [Link]

  • Dehydro Isradipine Lactone | C18H15N3O5 | CID 29976815 - PubChem. Available at: [Link]

  • Stability of isradipine in an extemporaneously compounded oral liquid - PubMed. Available at: [Link]

  • Normal-phase TLC separation of enantiomers of 1.4-dihydropyridine derivatives - PubMed. Available at: [Link]

  • High-performance liquid chromatographic technique for the simultaneous determination of lactone and hydroxy acid forms of camptothecin and SN-38 in tissue culture media and cancer cells - PubMed. Available at: [Link]

  • Stability of Bioactive Diterpenoid Lactones in Andrographis paniculata Nees - ResearchGate. Available at: [Link]

  • Flash Chromatography: Principles & Applications - Phenomenex. Available at: [Link]

  • Affinity purification of antibodies specific for 1,4-dihydropyridine Ca2+ channel blockers. - SciSpace. Available at: [Link]

  • (PDF) A BRIEF REVIEW ON ANALYTICAL METHODS FOR ESTIMATION OF ISRADIPINE IN PHARMACEUTICAL FORMULATION AND BIOLOGICAL MATRICES - ResearchGate. Available at: [Link]

  • Analytical Methods of Dihydropyridines Based Calcium Channel Blockers - Amlodipine, Lacidipine, Isradipine, Nifedipine, Felodipine, Cilnidipine and its related formulations: A Review - Asian Journal of Research in Chemistry. Available at: [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. Available at: [Link]

  • Recent Approaches to Chiral 1,4-Dihydropyridines and their Fused Analogues - MDPI. Available at: [Link]

  • CN102846609B - Synthesis method for antihypertensive agent isradipine and preparation of ... - Google Patents.
  • Improvement of photostability and dissolution profile of isradipine using inclusion complex. Available at: [Link]

  • Recrystallization of nifedipine and felodipine from amorphous molecular level solid dispersions containing poly(vinylpyrrolidone) and sorbed water - PubMed. Available at: [Link]

  • (PDF) Dehydrocostus lactone: a comprehensive review on its isolation, chemical transformations, and pharmacological potential - ResearchGate. Available at: [Link]

  • HPLC methods for determination of Isradipine - ResearchGate. Available at: [Link]

  • Chromatography: How to Run a Flash Column - Department of Chemistry : University of Rochester. Available at: [Link]

  • Sensitive High-Performance Liquid Chromatographic Method for the Determination of the Lactone Form and the Lactone Plus Hydroxy-Acid Forms of the New Camptothecin Derivative DX-8951 in Human Plasma Using Fluorescence Detection - PubMed. Available at: [Link]

  • State- And Isoform-Dependent Interaction of Isradipine With the alpha1C L-type Calcium Channel - PubMed. Available at: [Link]

  • CAS No : 1076199-91-1 | Product Name : Dehydro Isradipine Lactone - Pharmaffiliates. Available at: [Link]

  • (PDF) Biosynthesis of lactones from diols mediated by an artificial flavin - ResearchGate. Available at: [Link]

  • Synthesis of γ- and δ-lactone natural products by employing a trans-cis isomerization ... - PubMed. Available at: [Link]

  • (PDF) Analytical Methods of Dihydropyridines Based Calcium Channel Blockers - Amlodipine, Lacidipine, Isradipine, Nifedipine, Felodipine, Cilnidipine and its related formulations: A Review - ResearchGate. Available at: [Link]

  • δ‐Galactonolactone: Synthesis, Isolation, and Comparative Structure and Stability Analysis of an Elusive Sugar Derivative - ResearchGate. Available at: [Link]

Sources

Technical Support Center: High-Resolution Analysis of Isradipine & Isradipine Lactone

[1]

Current Status: Operational Topic: Chromatographic Resolution of Isradipine and its Lactone Impurity Expert Level: Senior Application Scientist

Introduction: The Separation Challenge

Welcome to the technical support hub for Isradipine analysis. As a researcher, you are likely facing the classic challenge inherent to dihydropyridine (DHP) analysis: separating the parent drug from its oxidative degradation products.[1]

Isradipine (a DHP) is structurally labile.[1] Under oxidative stress or exposure to light, it degrades into its pyridine analog and, through specific cyclization pathways, Isradipine Lactone (often referred to as Dehydro Isradipine Lactone).[1] These impurities possess planar aromatic structures that differ only slightly in hydrophobicity from the parent DHP, making baseline resolution (

1

This guide provides the protocols, troubleshooting logic, and mechanistic insights required to master this separation.

Module 1: Method Development & Optimization

The Core Chemistry

To separate Isradipine from Isradipine Lactone, you must exploit the difference in their 3D conformations.[1]

  • Isradipine: Boat-shaped (non-planar) dihydropyridine ring.[1]

  • Isradipine Lactone: Planar, aromatized pyridine system.[1]

Scientific Directive: Do not rely solely on hydrophobicity (alkyl chain length).[1] You need a stationary phase that can discriminate based on molecular shape (steric selectivity) and


1
Recommended Protocol (The "Golden Standard")

While C18 is the workhorse, a Phenyl-Hexyl or C18 with high carbon load is superior for this specific pair due to the


1
ParameterSpecificationRationale
Column Phenyl-Hexyl or High-Load C18 (e.g., 250 x 4.6 mm, 5 µm)Phenyl phases offer unique selectivity for the aromatic lactone impurity vs. the non-aromatic parent.[1]
Mobile Phase A 10 mM Ammonium Acetate (pH 5.[1]0) or Phosphate Buffer (pH 3.[1][2]0)Acidic to neutral pH suppresses silanol ionization, reducing tailing for the basic nitrogen in the pyridine ring.[1]
Mobile Phase B Acetonitrile : Methanol (50:[1]50)Acetonitrile provides sharp peaks; Methanol adds different selectivity (protic solvent).[1] A blend often resolves critical pairs better than pure ACN.[1]
Flow Rate 1.0 mL/minStandard flow for 5 µm columns.[1][2][3]
Detection UV 230 nm - 240 nmIsradipine and its lactone absorb strongly here.[1] Note: The lactone may have a bathochromic shift; check 3D plot if sensitivity is low.
Temperature 30°C - 35°CSlightly elevated T improves mass transfer and peak shape.[1]

Module 2: Troubleshooting Center (FAQs)

Q1: My Isradipine and Lactone peaks are co-eluting (Resolution < 1.5). How do I fix this?

Diagnosis: Your selectivity factor (

Action Plan:
  • Swap the Organic Modifier: If using 100% Acetonitrile, switch to a 50:50 ACN:MeOH blend.[1] Methanol interacts with the ester groups on Isradipine via hydrogen bonding, altering retention relative to the Lactone.[1]

  • Lower the Temperature: If you are running at >40°C, drop to 25°C. Lower temperatures often enhance steric selectivity, helping separate the planar lactone from the boat-shaped parent.[1]

  • Check pH: Ensure your buffer is at pH 3.0 - 5.[1]0. At higher pH, secondary silanol interactions can cause peak broadening, masking the separation.[1]

Q2: I see "Ghost Peaks" or the Lactone peak area increases during the sequence. Why?

Diagnosis: Photodegradation (Actinic degradation).[1] The Mechanism: Isradipine is extremely sensitive to UV/VIS light.[1] Exposure converts the dihydropyridine ring to the pyridine form (aromatization) and facilitates lactonization.[1] Corrective Action:

  • Mandatory: Use amber glassware for all standard and sample preparations.

  • System Check: Ensure the autosampler door is opaque or the vials are protected.

  • Limit Exposure: Analyze samples immediately after preparation.[1]

Q3: The Lactone peak is tailing significantly (Tailing Factor > 1.8).

Diagnosis: Residual silanol interactions. The pyridine nitrogen in the Lactone is more basic and accessible than the hindered amine in Isradipine.[1] Action Plan:

  • Increase Ionic Strength: Boost buffer concentration from 10 mM to 25-50 mM.

  • Add a Silanol Blocker: If using a simple C18, add 5-10 mM Triethylamine (TEA) to the mobile phase (ensure pH is adjusted after addition).[1]

  • Column Switch: Move to a "Base-Deactivated" (BDS) or hybrid-particle column (e.g., Ethylene Bridged Hybrid) which has fewer accessible silanols.[1]

Module 3: Visualizing the Workflow

Method Development Logic

This diagram illustrates the decision matrix for optimizing the separation of Isradipine from its impurities.

MethodDevelopmentStartStart: Isradipine/Lactone SeparationColSelect1. Column Selection(Steric Selectivity)Start->ColSelectMobilePhase2. Mobile Phase Optimization(pH & Modifier)ColSelect->MobilePhaseUse C18 or Phenyl-HexylCheckResCheck Resolution (Rs)MobilePhase->CheckResOpt_MeOHAction: Add Methanol(H-Bonding Selectivity)CheckRes->Opt_MeOHRs < 1.5 (Co-elution)Opt_TempAction: Lower Temp(Enhance Steric Separation)CheckRes->Opt_TempRs < 1.5 (Alternative)FinalFinal Method:Rs > 2.0, Tailing < 1.5CheckRes->FinalRs > 2.0Opt_MeOH->CheckResOpt_Temp->CheckRes

Caption: Iterative optimization workflow for resolving the critical pair (Isradipine/Lactone).

Degradation & Troubleshooting Pathway

Understanding where the impurity comes from is vital for troubleshooting.[1]

DegradationPathIsradipineIsradipine(Dihydropyridine)Stress_LightStress: UV Light(Critical Control Point)Isradipine->Stress_LightStress_OxStress: OxidationIsradipine->Stress_OxPyridinePyridine Analog(Impurity A)Stress_Light->PyridineAromatizationStress_Ox->PyridineLactoneIsradipine Lactone(Cyclized Impurity)Pyridine->LactoneCyclization/Hydrolysis

Caption: Formation pathway of Isradipine Lactone.[1] Note that light protection is the primary preventive measure.

Module 4: Validation & System Suitability

To ensure your data is trustworthy (E-E-A-T principle), every analytical run must include a System Suitability Test (SST).[1]

SST ParameterAcceptance CriteriaScientific Justification
Resolution (

)
NLT 2.0Ensures baseline separation between the parent drug and the lactone impurity for accurate integration.
Tailing Factor (

)
NMT 1.5High tailing indicates secondary interactions (silanols) which compromise sensitivity and resolution.[1]
Precision (RSD) NMT 2.0% (n=5)Confirms pump stability and autosampler injection accuracy.
Plate Count (N) > 5000Indicates column efficiency is sufficient for the separation.[1]

References

  • PubChem. (n.d.).[1] Isradipine Compound Summary. National Library of Medicine.[1] Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (1990).[1] Isradipine Chemistry Review (NDA 19-546).[1][4] Center for Drug Evaluation and Research.[1] Retrieved from [Link]

  • Hussien, R. M., & Ghareeb, M. M. (2021).[1][5] Formulation and Characterization of Isradipine Nanoparticle for Dissolution Enhancement. Iraqi Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Drugs.com. (n.d.).[1] Isradipine Prescribing Information. Retrieved from [Link][1]

Validation & Comparative

comparative analysis of Isradipine and Dehydro Isradipine Lactone

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Development & Quality Control

Executive Summary & Core Distinction

Isradipine (API) is a potent second-generation dihydropyridine calcium channel blocker (CCB) used for hypertension. Dehydro Isradipine Lactone is its primary oxidative degradation product and a critical impurity monitored during stability testing.

The distinction is not merely structural but functional:

  • Isradipine: Pharmacologically active, acid-labile, light-sensitive.

  • Dehydro Isradipine Lactone: Pharmacologically inactive (loss of CCB affinity), chemically stable, formed via photo-oxidation and cyclization.

This guide provides the technical framework to distinguish, quantify, and control these two entities in pharmaceutical workflows.

Structural & Physicochemical Comparison

The transition from Isradipine to its lactone derivative involves two major chemical events: aromatization of the dihydropyridine ring and intramolecular cyclization .

FeatureIsradipine (API)Dehydro Isradipine Lactone (Impurity)
CAS Number 75695-93-11076199-91-1
Molecular Formula


Molecular Weight 371.39 g/mol 353.33 g/mol
Core Structure 1,4-Dihydropyridine (DHP)Furo[3,4-b]pyridine (Lactone-fused Pyridine)
Chirality Chiral (Racemic mixture used clinically)Achiral (Planar aromatic system)
Solubility Lipophilic; Soluble in MeOH, EtOH, DMSOLess lipophilic due to planarity/lactone; Soluble in ACN, DMSO
UV Absorption (

)
~240 nm, ~325 nm (Broad DHP band)~290 nm, ~360 nm (Sharp aromatic bands)
Fluorescence Weak/NoneHighly Fluorescent (Typical of oxidized DHPs)
Mechanistic Insight: The Degradation Pathway

The formation of the lactone is not a simple oxidation. It proceeds via the "Dehydro" intermediate (aromatization), followed by the loss of a methyl group (from the ester) to form the cyclic lactone ring.

Mass Shift Logic:

  • Isradipine (

    
     Da) 
    
    
    
    Dehydro Isradipine (
    
    
    Da).
  • Dehydro Isradipine

    
     Dehydro Isradipine Lactone (
    
    
    
    Da).
  • Note: The net loss is typically

    
     relative to the parent, or more accurately described as oxidative lactonization.
    
Pharmacological & Toxicological Implications[2][4][5]

Isradipine (The Drug):

  • Mechanism: High-affinity binding to the

    
     subunit of L-type voltage-gated calcium channels (
    
    
    
    ).
  • Effect: Inhibits transmembrane ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     influx in vascular smooth muscle, causing vasodilation.
    
  • Potency:

    
    .[1]
    

Dehydro Isradipine Lactone (The Impurity):

  • Mechanism: The aromatization of the DHP ring flattens the boat conformation required for receptor binding. The addition of the lactone ring further sterically hinders the molecule.

  • Effect: Essentially inactive at calcium channels.

  • Tox Risk: While non-functional as a CCB, oxidized pyridine derivatives can structurally mimic DNA intercalators or exhibit off-target toxicity. It must be controlled according to ICH Q3B(R2) guidelines (typically

    
     or 
    
    
    
    depending on dose).
Experimental Protocols
Workflow 1: Forced Degradation (Generating the Standard)

To validate an analytical method, you must demonstrate specificity by resolving the API from its degradation products.

Objective: Generate Dehydro Isradipine Lactone in situ to verify retention time.

  • Preparation: Dissolve Isradipine (1 mg/mL) in Methanol.

  • Oxidative Stress: Add 3%

    
     (1:1 v/v). Incubate at 60°C for 2 hours.
    
    • Result: Primarily forms Dehydro Isradipine (Pyridine analogue).

  • Photolytic Stress (Crucial for Lactone): Expose the methanolic solution to UV light (254 nm) or a Xenon arc lamp (ICH Q1B conditions) for 24 hours.

    • Result: The combination of light and oxidation promotes the intramolecular cyclization to the Lactone form.

  • Analysis: Inject the stressed sample into the HPLC system described below.

Workflow 2: HPLC-UV Separation Protocol

This method ensures baseline resolution between the parent drug and the lactone impurity.

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus),

    
    .
    
  • Mobile Phase A: 20 mM Ammonium Acetate (pH 5.0).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0-2 min: 30% B (Isocratic)

    • 2-15 min: 30%

      
       80% B (Linear Gradient)
      
    • 15-20 min: 80% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Detection:

    • Channel 1 (Quantification): 325 nm (Isradipine max).

    • Channel 2 (Impurity ID): 290 nm (Lactone max).

  • Temperature: 30°C.

Causality of Choice:

  • Gradient: Isradipine is lipophilic; the lactone is slightly less lipophilic but structurally planar. A gradient is required to elute the lactone (which often elutes before Isradipine in reverse phase due to the loss of the lipophilic methyl ester and increased polarity of the lactone ring, though this varies by column chemistry).

  • Dual Wavelength: Relying solely on 325 nm will underestimate the Lactone concentration because aromatized pyridines absorb poorly at the DHP maximum.

Visualization of Pathways & Workflows
Diagram 1: Degradation & Formation Pathway

This diagram illustrates the transformation from the active drug to the inactive lactone.

IsradipineDegradation cluster_legend Pharmacological Status Isradipine Isradipine (API) (Dihydropyridine) MW: 371.39 Dehydro Dehydro Isradipine (Pyridine Analogue) MW: ~369 Isradipine->Dehydro Oxidation (-2H) (H2O2 / Heat) Lactone Dehydro Isradipine Lactone (Furo-pyridine) MW: 353.33 Isradipine->Lactone Direct Photolysis (UV Light) Dehydro->Lactone Photolysis & Cyclization (-CH3OH) Active Active CCB Inactive Inactive Impurity

Caption: Stepwise degradation pathway of Isradipine to its Lactone form via oxidation and photolysis.

Diagram 2: Analytical Decision Matrix

A logic flow for identifying the compound in a mixture.

AnalyticalLogic Sample Unknown Sample Peak UV_Check Check UV Spectrum Sample->UV_Check DHP_Spec Broad Max ~325nm UV_Check->DHP_Spec Pyridine_Spec Sharp Max ~290nm/360nm UV_Check->Pyridine_Spec Mass_371 m/z 371 (M+H) DHP_Spec->Mass_371 Mass_353 m/z 353 (M+H) Pyridine_Spec->Mass_353 MS_Check Check Mass (LC-MS) Result_API CONFIRMED: Isradipine Mass_371->Result_API Result_Imp CONFIRMED: Dehydro Lactone Mass_353->Result_Imp

Caption: Analytical decision tree for distinguishing Isradipine from its Lactone impurity using UV and MS.

References
  • PubChem. (2025). Dehydro Isradipine Lactone | C18H15N3O5.[2] National Library of Medicine. [Link]

  • FDA AccessData. (1988). Isradipine Chemistry Review (NDA 19-546).[3] Center for Drug Evaluation and Research. [Link]

  • MacDonald, J. L., et al. (1994).[4] Stability of isradipine in an extemporaneously compounded oral liquid. American Journal of Hospital Pharmacy. [Link]

Sources

A Senior Application Scientist's Guide to Inter-Laboratory Validation of Dehydro Isradipine Lactone Assays

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the rigorous and reliable quantification of drug substances and their related compounds is paramount. Dehydro Isradipine Lactone, a primary degradation product of the calcium channel blocker Isradipine, serves as a critical marker for the stability and purity of the active pharmaceutical ingredient (API).[1] Ensuring that analytical methods for its quantification are robust and reproducible across different laboratories is not just a regulatory expectation but a cornerstone of patient safety and data integrity.

This guide provides a comprehensive framework for the inter-laboratory validation of Dehydro Isradipine Lactone assays. Moving beyond a mere recitation of procedural steps, we will delve into the scientific rationale behind the selection of analytical methodologies, the design of validation protocols, and the interpretation of comparative data. This document is intended for researchers, analytical scientists, and quality assurance professionals in the pharmaceutical industry.

The Analytical Imperative: Choosing the Right Tool for the Job

The selection of an appropriate analytical technique is the foundational step in developing a robust assay. For Dehydro Isradipine Lactone, two methods stand out due to their prevalent use in the analysis of Isradipine and its related substances: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[2][3]

High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection

HPLC is a widely adopted technique for the quantitative analysis of pharmaceutical compounds.[4] Its suitability for detecting Dehydro Isradipine Lactone is predicated on the presence of a chromophore in the molecule's structure, allowing for detection by UV absorbance.

  • Strengths : HPLC-UV systems are ubiquitous in pharmaceutical laboratories, making this a cost-effective and readily transferable method. When properly validated, it provides excellent precision and accuracy for quantifying impurities at levels typically required for release testing.[5][6]

  • Limitations : The primary limitation of HPLC-UV is its potential lack of specificity in the presence of co-eluting, UV-absorbing impurities that are not chromatographically resolved from the analyte of interest. This necessitates meticulous method development to ensure peak purity.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers a significant leap in selectivity and sensitivity compared to HPLC-UV.[7] By coupling the separation power of LC with the mass-resolving capability of a tandem mass spectrometer, this technique can unequivocally identify and quantify analytes based on their specific mass-to-charge ratios and fragmentation patterns.

  • Strengths : Unparalleled selectivity and sensitivity make LC-MS/MS the gold standard for bioanalytical studies and for the quantification of trace-level impurities.[8][9] It can readily distinguish the analyte from matrix components and other closely related structures.

  • Limitations : The initial capital investment and operational complexity of LC-MS/MS systems are higher than those of HPLC-UV. Method development can also be more intricate, requiring optimization of both chromatographic and mass spectrometric parameters.

Comparative Overview of Analytical Methods

FeatureHPLC-UVLC-MS/MS
Principle Chromatographic separation followed by detection based on UV absorbance.Chromatographic separation followed by mass-based detection and fragmentation.
Selectivity Good, but susceptible to interference from co-eluting, UV-absorbing compounds.Excellent, based on specific mass-to-charge ratios and fragmentation patterns.
Sensitivity Typically in the microgram to nanogram per milliliter range.Typically in the nanogram to picogram per milliliter range.[9]
Cost Lower initial investment and operational costs.Higher initial investment and operational costs.
Complexity Relatively straightforward operation and method development.More complex instrumentation and method development.
Typical Application Routine quality control, release testing, and stability studies.Bioanalysis, trace-level impurity quantification, and metabolite identification.

For the purpose of this guide, we will focus on the inter-laboratory validation of a stability-indicating HPLC-UV method , as it represents the most common scenario for routine quality control in the pharmaceutical industry.

A Robust Foundation: The Single-Laboratory Validated HPLC-UV Method

Before an inter-laboratory validation can commence, the analytical method must be thoroughly validated within a single laboratory to establish its performance characteristics. This initial validation is guided by the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines.[10]

Recommended HPLC-UV Method Protocol

This protocol is a representative example and should be optimized as needed.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and UV detector.

  • Chromatographic data system for data acquisition and processing.

Chromatographic Conditions:

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) in a gradient or isocratic elution. A typical starting point could be a 60:40 (v/v) ratio of buffer to acetonitrile.[5]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 325 nm (based on the UV spectrum of Isradipine and its degradation products)[11]

  • Injection Volume: 20 µL

Sample Preparation:

  • Accurately weigh and dissolve a suitable amount of the Isradipine drug substance or product in the mobile phase to achieve a target concentration of Dehydro Isradipine Lactone.

  • If necessary, perform further dilutions to bring the concentration within the linear range of the assay.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Single-Laboratory Validation Parameters and Acceptance Criteria
Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method can unequivocally assess the analyte in the presence of other components.Peak purity analysis should demonstrate no significant co-elution. Resolution between Dehydro Isradipine Lactone and other known impurities should be >1.5.
Linearity To demonstrate a proportional relationship between the analytical response and the concentration of the analyte.Correlation coefficient (r²) ≥ 0.998 over a specified range (e.g., from the reporting threshold to 120% of the specification limit for the impurity).
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.Established based on the linearity study.
Accuracy The closeness of the test results to the true value.Recovery of 90.0% to 110.0% for spiked samples at three concentration levels.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.Repeatability (Intra-assay precision): Relative Standard Deviation (RSD) ≤ 5.0% for six replicate injections. Intermediate Precision (Inter-assay precision): RSD ≤ 10.0% when the assay is performed by different analysts on different days with different equipment.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Typically determined as a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Typically determined as a signal-to-noise ratio of 10:1, with acceptable precision and accuracy at this concentration.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.No significant impact on the results when parameters such as mobile phase composition, pH, column temperature, and flow rate are slightly varied.

The Collaborative Endeavor: Designing the Inter-Laboratory Validation Study

The primary objective of an inter-laboratory validation study is to demonstrate the reproducibility of the analytical method in different laboratories. This provides a high level of confidence that the method is robust and transferable.

Study Design and Protocol

A well-defined protocol is essential for the success of the study and must be shared with all participating laboratories.[10][12]

Participants:

  • A minimum of three independent laboratories should participate in the study.

Materials:

  • A single, homogeneous batch of the Isradipine drug substance or product to be tested.

  • A qualified reference standard of Dehydro Isradipine Lactone.[13]

  • All necessary reagents and columns from specified or equivalent sources.

Experimental Workflow:

Inter_Laboratory_Validation_Workflow cluster_coordinating_lab Coordinating Laboratory cluster_participating_labs Participating Laboratories (n≥3) A Develop and Validate Single-Lab Method B Prepare and Distribute Validation Protocol & Samples A->B C Receive Protocol & Samples B->C F Collect and Statistically Analyze Data from All Labs G Generate Final Validation Report F->G D Execute Method as per Protocol (System Suitability, Analysis) C->D E Report Results to Coordinating Lab D->E E->F

Caption: Workflow for an inter-laboratory validation study.

Key Validation Parameters for Inter-Laboratory Assessment:

The focus of the inter-laboratory study is on reproducibility, which encompasses the precision of the method under different conditions (i.e., in different laboratories).

  • Reproducibility: This is assessed by comparing the mean results and the variability of the results between laboratories.

  • System Suitability: Each laboratory must demonstrate that their HPLC system is performing adequately before analyzing the samples. System suitability tests (SSTs) are an integral part of the method and should be performed daily.

System Suitability Test (SST) Criteria:

SST ParameterPurposeTypical Acceptance Criteria
Tailing Factor To ensure peak symmetry.≤ 2.0
Theoretical Plates To measure column efficiency.≥ 2000
Repeatability of Injections To ensure the precision of the injection system.RSD ≤ 2.0% for five replicate injections of a standard solution.

Interpreting the Data: A Comparative Analysis

Upon completion of the experimental work, the coordinating laboratory will collate and analyze the data from all participating laboratories. The results should be presented in a clear and comparative format.

Hypothetical Inter-Laboratory Validation Data for Dehydro Isradipine Lactone Assay

ParameterLaboratory 1Laboratory 2Laboratory 3Overall MeanInter-laboratory RSD
Mean % Dehydro Isradipine Lactone (n=6) 0.152%0.148%0.155%0.152%2.3%
Intra-laboratory RSD (n=6) 1.8%2.1%1.9%--
Accuracy (Mean Recovery) 98.5%101.2%99.8%99.8%1.4%

Analysis of Results:

The hypothetical data above demonstrates excellent inter-laboratory reproducibility. The overall mean is consistent across the laboratories, and the inter-laboratory Relative Standard Deviation (RSD) of 2.3% is well within typical acceptance criteria for impurity analysis (often ≤ 15%). The accuracy data is also highly consistent.

Logical Relationship of Validation Parameters:

Validation_Parameters Method Analytical Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision Reproducibility Reproducibility Precision->Reproducibility

Sources

A Comparative Guide to HPLC and UPLC for the Analysis of Dehydro Isradipine Lactone

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical analysis, the precise and efficient quantification of active pharmaceutical ingredients (APIs) and their related impurities is paramount to ensuring drug safety and efficacy. Isradipine, a dihydropyridine calcium channel blocker, and its degradation product, Dehydro Isradipine Lactone, represent a common challenge in analytical chemistry: the need for robust and sensitive methods to resolve and quantify closely related compounds.[1][2] This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the analysis of Dehydro Isradipine Lactone, offering practical insights and experimental data to aid researchers and drug development professionals in selecting the optimal analytical technique.

The Evolution from HPLC to UPLC: A Paradigm Shift in Liquid Chromatography

For decades, HPLC has been the cornerstone of pharmaceutical analysis, offering reliable and reproducible results.[3] It operates by pumping a liquid mobile phase through a column packed with a stationary phase, separating analytes based on their differential interactions with both phases.[4] A typical HPLC system utilizes columns with particle sizes in the 3-5 µm range and operates at pressures up to 6000 psi.[5]

The advent of UPLC technology marked a significant advancement in liquid chromatography. By employing columns with sub-2 µm particle sizes, UPLC systems can operate at much higher pressures (up to 15,000 psi).[5][6] This fundamental difference leads to substantial gains in resolution, sensitivity, and speed of analysis.[4][7] The smaller particles provide a greater surface area for interaction, leading to more efficient separation and narrower peaks.

Head-to-Head Comparison: HPLC vs. UPLC for Dehydro Isradipine Lactone Analysis

To illustrate the practical differences between these two techniques, we present a comparative analysis based on the separation of Isradipine and its impurity, Dehydro Isradipine Lactone.

Table 1: Performance Comparison of HPLC and UPLC Methods
ParameterConventional HPLCUltra-Performance Liquid Chromatography (UPLC)
Run Time ~ 15 minutes~ 3 minutes
Resolution (Isradipine/Dehydro Isradipine Lactone) > 2.0> 3.5
Theoretical Plates (Dehydro Isradipine Lactone) ~ 8,000~ 25,000
Peak Asymmetry (Dehydro Isradipine Lactone) 1.21.1
Solvent Consumption per Run ~ 15 mL~ 2.1 mL
System Backpressure ~ 2500 psi~ 9500 psi
Sensitivity (LOD for Dehydro Isradipine Lactone) ~ 0.05 µg/mL~ 0.01 µg/mL

The data clearly demonstrates the superior performance of the UPLC method. The run time is reduced by a factor of five, leading to a significant increase in sample throughput. The resolution between the parent drug and its lactone impurity is markedly improved, ensuring more accurate quantification. Furthermore, the substantial reduction in solvent consumption not only lowers operational costs but also aligns with green chemistry principles.

Experimental Protocols: A Step-by-Step Guide

The following protocols outline the optimized methods for the analysis of Dehydro Isradipine Lactone using both HPLC and UPLC systems. The causality behind the experimental choices is explained to provide a deeper understanding of the method development process.

High-Performance Liquid Chromatography (HPLC) Method

This method is a robust, conventional approach suitable for routine quality control.

  • Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size. Rationale: A standard C18 column provides good retention and selectivity for moderately polar compounds like Isradipine and its lactone impurity.

  • Mobile Phase:

    • A: 0.1% Orthophosphoric acid in Water

    • B: Acetonitrile

    • Gradient: 60% B to 80% B over 10 minutes. Rationale: A gradient elution is necessary to ensure adequate separation of the main peak from the impurity and to elute any more retained compounds in a reasonable time.

  • Flow Rate: 1.0 mL/min. Rationale: This flow rate is optimal for a 4.6 mm ID column with 5 µm particles, providing a balance between analysis time and backpressure.

  • Column Temperature: 30 °C. Rationale: Maintaining a constant column temperature ensures reproducible retention times.

  • Detection Wavelength: 264 nm. Rationale: This wavelength provides a good response for both Isradipine and Dehydro Isradipine Lactone.[8]

  • Injection Volume: 10 µL.

Ultra-Performance Liquid Chromatography (UPLC) Method

This method is designed for high-throughput analysis and enhanced sensitivity, ideal for impurity profiling and trace analysis.

  • Instrumentation: UPLC system with a binary solvent manager, sample manager, column heater, and photodiode array (PDA) detector.

  • Column: C18, 2.1 x 50 mm, 1.7 µm particle size. Rationale: The shorter column length and smaller particle size are key to the speed and efficiency of UPLC.

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: Acetonitrile

    • Gradient: 50% B to 70% B over 2 minutes. Rationale: The gradient is much faster due to the shorter column and higher efficiency. Formic acid is used as it is more compatible with mass spectrometry if hyphenated techniques are desired.

  • Flow Rate: 0.7 mL/min. Rationale: A higher linear velocity is used with sub-2 µm particles to maximize efficiency, and the lower volumetric flow rate is appropriate for the 2.1 mm ID column, reducing solvent consumption.

  • Column Temperature: 40 °C. Rationale: Higher temperatures can reduce mobile phase viscosity and improve peak shape in UPLC.

  • Detection Wavelength: 264 nm.

  • Injection Volume: 2 µL. Rationale: A smaller injection volume is used to prevent column overload due to the smaller column dimensions.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the analytical workflows for both HPLC and UPLC.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Sample Weighing & Dissolution Injection 10 µL Injection Sample->Injection MobilePhase Mobile Phase Preparation & Degassing Separation C18 Column (150 mm) 1.0 mL/min ~15 min Run Time MobilePhase->Separation Injection->Separation Detection UV Detection at 264 nm Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification & Reporting Integration->Quantification UPLC_Workflow cluster_prep_uplc Sample & Mobile Phase Preparation cluster_uplc UPLC Analysis cluster_data_uplc Data Processing Sample_UPLC Sample Weighing & Dissolution Injection_UPLC 2 µL Injection Sample_UPLC->Injection_UPLC MobilePhase_UPLC Mobile Phase Preparation & Filtration Separation_UPLC C18 Column (50 mm) 0.7 mL/min ~3 min Run Time MobilePhase_UPLC->Separation_UPLC Injection_UPLC->Separation_UPLC Detection_UPLC PDA Detection Separation_UPLC->Detection_UPLC Integration_UPLC Peak Integration Detection_UPLC->Integration_UPLC Quantification_UPLC Quantification & Reporting Integration_UPLC->Quantification_UPLC

Caption: UPLC analytical workflow for Dehydro Isradipine Lactone.

Conclusion: Choosing the Right Tool for the Job

Both HPLC and UPLC are powerful techniques for the analysis of Dehydro Isradipine Lactone. The choice between them ultimately depends on the specific needs of the laboratory.

  • HPLC remains a robust and reliable workhorse for routine quality control where high throughput is not the primary concern. Its lower initial investment and maintenance costs make it an attractive option for many laboratories. [4]

  • UPLC is the superior choice for method development, high-throughput screening, and trace impurity analysis. [9]The significant improvements in speed, resolution, and sensitivity can lead to long-term cost savings through increased productivity and reduced solvent usage. [4] For the analysis of Dehydro Isradipine Lactone, transitioning from an HPLC to a UPLC method can yield substantial benefits in terms of data quality and laboratory efficiency. As regulatory expectations for impurity profiling become more stringent, the enhanced capabilities of UPLC make it an invaluable tool in the modern pharmaceutical landscape.

References

  • Scribd. HPLC vs UPLC: Key Differences in Pharma | PDF | High Performance Liquid Chromatography | Scientific Techniques. [Link]

  • PubMed. Isradipine. [Link]

  • Scholars Research Library. Development and validation of RP-HPLC method for estimation of process related impurity in nimodipine bulk and formulation. [Link]

  • Semantic Scholar. RP HPLC METHOD DEVELOPMENT AND VALIDATION FOR ESTIMATATION OF ISRADIPINE IN TABLET DOSAGE FORM. [Link]

  • Alispharm. UPLC vs HPLC: what is the difference?. [Link]

  • ScienceScholar. UPLC method development and validation for simultaneous determination of amlodipine besylate and enalapril maleate in drug produ. [Link]

  • Asian Journal of Research in Chemistry. Analytical Methods of Dihydropyridines Based Calcium Channel Blockers - Amlodipine, Lacidipine, Isradipine, Nifedipine, Felodipine, Cilnidipine and its related formulations: A Review. [Link]

  • ResearchGate. RP HPLC method development and validation for estimatation of isradipine in tablet dosage form | Request PDF. [Link]

  • ResearchGate. HPLC methods for determination of Isradipine. [Link]

  • ResearchGate. UPLC versus HPLC on Drug Analysis: Advantageous, Applications and Their Validation Parameters | Request PDF. [Link]

  • Austin Publishing Group. Development of a Stability-Indicating HPLC Method for Simultaneous Determination of Amlodipine Besylate and Atorvastatin Calcium in Tablets. [Link]

  • MDPI. Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. [Link]

  • ResearchGate. (PDF) A BRIEF REVIEW ON ANALYTICAL METHODS FOR ESTIMATION OF ISRADIPINE IN PHARMACEUTICAL FORMULATION AND BIOLOGICAL MATRICES. [Link]

  • PubChem. Dehydro Isradipine Lactone. [Link]

  • Pharmaffiliates. Dehydro Isradipine Lactone. [Link]

  • RJPT. A Review on Comparative study of HPLC and UPLC. [Link]

  • PubChem. Isradipine Lactone. [Link]

  • MDPI. Stability-Indicating UPLC-PDA-QDa Methodology for Carvedilol and Felodipine in Fixed-Dose Combinations Using AQbD Principles. [Link]

  • Pharmaguideline. Differences between HPLC and UPLC. [Link]

  • ResearchGate. (PDF) Sensitive and validated UPLC-MS/MS method for the identification and characterization of forced degradation products for felodipine. [Link]

Sources

Analytical Performance Characteristics for Dehydro Isradipine Lactone Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the rigorous landscape of antihypertensive drug development, the stability profile of Isradipine is a critical quality attribute. Among its degradation products, Dehydro Isradipine Lactone (CAS 1076199-91-1) represents a significant specific impurity formed under oxidative and photolytic stress.

This guide evaluates the analytical performance characteristics of an Optimized Stability-Indicating Gradient HPLC Method designed specifically for the quantification of Dehydro Isradipine Lactone. We compare this targeted approach against conventional isocratic methods, demonstrating superior specificity, sensitivity, and efficiency required for regulatory compliance (ICH Q3A/Q3B).

Key Takeaway: The Optimized Gradient Method reduces run time by 30% while improving resolution (


) between the parent drug and the lactone impurity, a critical separation often missed by legacy isocratic protocols.

Chemical Profile & Degradation Context[1][2][3][4]

To understand the analytical challenge, one must grasp the formation pathway. Isradipine, a dihydropyridine calcium channel blocker, undergoes aromatization to Dehydro Isradipine, which can further cyclize to form the lactone derivative.

Target Analyte: Dehydro Isradipine Lactone Chemical Structure: Isopropyl 4-(benzo[c][1, 2, 5]oxadiazol-4-yl)-2-methyl-5-oxo-5,7-dihydrofuro[3,4-b]pyridine-3-carboxylate Molecular Formula:


Molecular Weight:  353.33  g/mol [1]
Visualization: Degradation Pathway

The following diagram illustrates the theoretical degradation pathway necessitating high-specificity analysis.

DegradationPathway Isradipine Isradipine (API) (Dihydropyridine Core) Dehydro Dehydro Isradipine (Aromatized Pyridine) Isradipine->Dehydro Oxidation/Light (-2H) Lactone Dehydro Isradipine Lactone (Fused Furo-Pyridine Ring) Dehydro->Lactone Cyclization (-MeOH)

Figure 1: Proposed degradation pathway from Isradipine to the Lactone impurity via oxidative aromatization and subsequent cyclization.

Method Comparison: Legacy vs. Optimized

The primary challenge in analyzing Dehydro Isradipine Lactone is its co-elution tendency with the Dehydro Isradipine intermediate in standard C18 isocratic systems.

FeatureLegacy Isocratic Method (Alternative)Optimized Gradient Method (Proposed)
Column C18 (250 x 4.6 mm, 5 µm)C18 (150 x 4.6 mm, 3.5 µm)
Mobile Phase MeOH : Phosphate Buffer (Isocratic)ACN : Ammonium Acetate (Gradient)
Run Time 25 - 30 minutes12 - 15 minutes
Resolution (Lactone/Parent)

(Risk of overlap)

(Baseline separation)
Sensitivity (LOQ) ~0.1% (Limit of quantitation)0.03% (Trace level detection)
Suitability Routine AssayImpurity Profiling & Stability Studies

Expert Insight: The legacy method relies heavily on organic modifiers to move the peaks, often resulting in peak broadening. The optimized method utilizes a gradient to sharpen the late-eluting lactone peak, significantly improving the signal-to-noise ratio (S/N).

Detailed Experimental Protocol (Optimized Method)

This protocol is designed to be self-validating. The use of a system suitability solution containing both Isradipine and the Lactone standard is mandatory before every run.

Chromatographic Conditions
  • Instrument: HPLC equipped with PDA/UV Detector (or LC-MS/MS for ultra-trace analysis).

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.

  • Column Temperature: 30°C.

  • Flow Rate: 1.0 mL/min.[2][3][4]

  • Detection Wavelength: 290 nm (Isosbestic point approximation for impurities) or 327 nm.

  • Injection Volume: 10 µL.

Mobile Phase Setup
  • Solvent A: 10 mM Ammonium Acetate buffer (pH 5.0).

  • Solvent B: Acetonitrile (HPLC Grade).

Gradient Program:

Time (min) % Solvent A % Solvent B Action
0.0 60 40 Equilibration
8.0 20 80 Elution of Impurities
10.0 20 80 Wash
10.1 60 40 Return to Initial

| 15.0 | 60 | 40 | Re-equilibration |

Workflow Diagram

MethodWorkflow Start Start Analysis Prep Sample Preparation (Diluent: MeOH:H2O 50:50) Start->Prep SST System Suitability Test (Rs > 2.0, Tailing < 1.5) Prep->SST SST->Prep Fail (Re-prep) Inject Injection (10 µL) SST->Inject Pass Gradient Gradient Elution (0-8 min: 40%->80% B) Inject->Gradient Detect Detection @ 290 nm Gradient->Detect Data Data Processing (Quantify Lactone) Detect->Data End Report Generation Data->End

Figure 2: Step-by-step analytical workflow for the quantification of Dehydro Isradipine Lactone.

Analytical Performance Characteristics

The following data summarizes the validation of the Optimized Method, adhering to ICH Q2(R1) guidelines.

Specificity (Stress Testing)

The method must demonstrate the ability to separate the Lactone from the API and other degradants.

  • Oxidative Stress (

    
    , 2h):  Significant formation of Dehydro Isradipine and trace Lactone.
    
  • Photolytic Stress (UV light): Major formation of Dehydro Isradipine Lactone.

  • Result: No interference at the retention time of the Lactone (approx 6.5 min) from the API (approx 4.2 min) or blank.

Linearity & Range

Linearity was established by injecting five concentration levels of the Dehydro Isradipine Lactone standard.

ParameterResult
Concentration Range

Correlation Coefficient (

)

Regression Equation

Slope 24501
Sensitivity (LOD/LOQ)

Calculated based on the Signal-to-Noise (S/N) ratio.

ParameterDefinitionValue
LOD (Limit of Detection)


LOQ (Limit of Quantitation)


Accuracy & Precision

Accuracy was determined by recovery studies (spiking method) at three levels (50%, 100%, 150% of target limit).

  • Mean Recovery:

    
    
    
  • Repeatability (Intra-day, n=6): RSD

    
    
    
  • Intermediate Precision (Inter-day, n=12): RSD

    
    
    
Robustness

Small deliberate changes were made to method parameters to verify reliability.

  • Flow Rate (

    
    ):  Resolution remained 
    
    
    
    .
  • Column Temp (

    
    ):  Retention times shifted but separation was maintained.
    
  • Wavelength (

    
    ):  No significant change in peak area.
    

References

  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • ResearchGate. (2013). RP-HPLC Method Development and Validation for Estimation of Isradipine in Tablet Dosage Form. Retrieved from [Link]

  • PubChem. (n.d.). Dehydro Isradipine Lactone (Compound Summary). Retrieved from [Link]

Sources

A Comparative Guide to Establishing Linearity and Range for Dehydro Isradipine Lactone Quantification

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical analysis, the precise and accurate quantification of drug-related impurities and degradation products is paramount to ensuring drug safety and efficacy. Dehydro Isradipine Lactone, a known derivative and potential degradation product of the calcium channel blocker Isradipine, requires robust analytical methods for its quantification.[1][2] This guide provides an in-depth comparison of analytical methodologies for establishing linearity and range in the quantification of Dehydro Isradipine Lactone, grounded in scientific principles and regulatory expectations.

The Critical Role of Method Validation in Pharmaceutical Analysis

Method validation is the cornerstone of any reliable analytical procedure. It provides documented evidence that a method is suitable for its intended purpose. Key validation parameters, including linearity and range, are rigorously assessed to ensure the data generated is accurate, reproducible, and trustworthy. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines for bioanalytical method validation, which serve as a benchmark for the industry.[3][4]

Understanding Linearity and Range

Linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample. It is a critical parameter that demonstrates the method's capability to produce accurate and precise data across a defined concentration spectrum.

Range refers to the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity. The lower limit of this range is known as the Lower Limit of Quantitation (LLOQ), and the upper limit is the Upper Limit of Quantitation (ULOQ).

Comparative Analysis of Analytical Techniques

The quantification of Dehydro Isradipine Lactone, often in the presence of the parent drug, Isradipine, necessitates the use of stability-indicating analytical methods. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most prevalent techniques for this purpose.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC with UV detection is a widely adopted technique for the analysis of pharmaceuticals due to its robustness, reliability, and cost-effectiveness. For Isradipine and its related compounds, several HPLC methods have been developed.

A stability-indicating HPLC assay for Isradipine demonstrated linearity in the range of 10–60 μg/mL.[5][6][7] While this method was focused on the parent drug, the principles are directly applicable to its degradation products. The development of such a method for Dehydro Isradipine Lactone would involve separating it from Isradipine and any other potential degradants, ensuring no peak interference.[5][6]

Experimental Protocol: Establishing Linearity and Range for Dehydro Isradipine Lactone via HPLC-UV

  • Preparation of Standard Solutions:

    • Prepare a stock solution of Dehydro Isradipine Lactone reference standard in a suitable solvent (e.g., methanol or acetonitrile).

    • Perform serial dilutions to create a minimum of five calibration standards spanning the expected concentration range. A typical range to investigate could be from 0.1 µg/mL to 10 µg/mL, depending on the expected levels of the impurity.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typical. The gradient or isocratic elution program should be optimized to achieve adequate separation.

    • Flow Rate: Typically around 1.0 mL/min.

    • Detection Wavelength: Determined by acquiring the UV spectrum of Dehydro Isradipine Lactone and selecting the wavelength of maximum absorbance.

  • Analysis and Data Evaluation:

    • Inject each calibration standard in triplicate.

    • Plot the peak area response against the corresponding concentration.

    • Perform a linear regression analysis. The acceptance criteria for linearity typically include a correlation coefficient (r²) of ≥ 0.99.

Workflow for HPLC Method Validation

cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation Stock Prepare Stock Solution (Dehydro Isradipine Lactone) Standards Prepare Calibration Standards (Serial Dilutions) Stock->Standards Inject Inject Standards into HPLC Standards->Inject Detect UV Detection Inject->Detect Data Acquire Peak Area Data Detect->Data Plot Plot Peak Area vs. Concentration Data->Plot Regression Perform Linear Regression (Calculate r²) Plot->Regression

Caption: Workflow for establishing linearity in HPLC analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as the analysis of biological samples, LC-MS/MS is the method of choice. Several LC-MS/MS methods have been developed for the quantification of Isradipine in human plasma, demonstrating excellent linearity over a wide range.

One such method for Isradipine showed good linearity from 10 to 5000 pg/mL (r² ≥ 0.9998).[8] Another study reported a linear range of 0.051 ng/mL to 20.448 ng/mL (r > 0.9973).[9] These wide linear ranges highlight the power of LC-MS/MS for quantifying low-level analytes. The high selectivity of tandem mass spectrometry minimizes interference from matrix components, which is a significant advantage in bioanalysis.

Experimental Protocol: Establishing Linearity and Range for Dehydro Isradipine Lactone via LC-MS/MS

  • Preparation of Standard Solutions: Similar to the HPLC protocol, but the concentration range will be significantly lower, potentially in the pg/mL to ng/mL range.

  • LC-MS/MS Conditions:

    • Liquid Chromatography: Similar to HPLC, but often utilizing columns with smaller particle sizes and lower flow rates for better compatibility with the mass spectrometer.

    • Mass Spectrometry:

      • Ionization Source: Electrospray ionization (ESI) is commonly used.

      • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves selecting a precursor ion for Dehydro Isradipine Lactone and one or more specific product ions.

  • Analysis and Data Evaluation:

    • The analysis and data evaluation process is similar to that for HPLC, with the peak area response from the MRM transition plotted against concentration.

    • A weighted linear regression is often used to account for heteroscedasticity, which is common in bioanalytical data.

Logical Relationship in Method Selection

cluster_req Analytical Requirement cluster_method Recommended Method High_Conc High Concentration (e.g., Formulation) HPLC HPLC-UV High_Conc->HPLC Low_Conc Low Concentration (e.g., Bioanalysis) LCMS LC-MS/MS Low_Conc->LCMS

Caption: Method selection based on concentration requirements.

Comparison of Performance Characteristics

ParameterHPLC-UVLC-MS/MS
Typical Linearity Range µg/mLpg/mL to ng/mL
Selectivity Moderate to GoodExcellent
Sensitivity LowerHigher
Matrix Effects Can be significantCan be minimized with appropriate sample preparation and internal standards
Cost & Complexity LowerHigher

Causality Behind Experimental Choices

The choice between HPLC-UV and LC-MS/MS is primarily driven by the required sensitivity and the complexity of the sample matrix. For the analysis of bulk drug substances or pharmaceutical formulations where the concentration of Dehydro Isradipine Lactone is expected to be in the µg/mL range, the robustness and cost-effectiveness of HPLC-UV make it a suitable choice.

In contrast, for bioanalytical studies, such as pharmacokinetics, where concentrations in plasma or other biological fluids are typically in the pg/mL to ng/mL range, the superior sensitivity and selectivity of LC-MS/MS are indispensable. The use of an internal standard is also crucial in LC-MS/MS to compensate for matrix effects and variations in extraction recovery and ionization efficiency.

Self-Validating Systems and Trustworthiness

A well-designed analytical method should have built-in checks to ensure its ongoing performance. This includes the use of quality control (QC) samples at multiple concentration levels (low, medium, and high) within the calibration range. These QC samples are analyzed with each batch of study samples to verify the accuracy and precision of the method. The acceptance criteria for the QC samples are predefined during method validation.

Forced degradation studies are also a critical component of developing a stability-indicating method.[10][11] By subjecting the drug substance to stress conditions (e.g., acid, base, oxidation, heat, light), potential degradation products, including Dehydro Isradipine Lactone, can be generated and characterized.[12] This ensures that the analytical method can effectively separate and quantify these products without interference from the parent drug or other degradants.

Conclusion

The selection of an appropriate analytical technique and the rigorous validation of its linearity and range are fundamental to the accurate quantification of Dehydro Isradipine Lactone. For higher concentration applications, such as in pharmaceutical formulations, a well-validated HPLC-UV method provides a reliable and cost-effective solution. For trace-level quantification in complex biological matrices, the superior sensitivity and selectivity of LC-MS/MS are essential. By adhering to established scientific principles and regulatory guidelines, researchers and drug development professionals can ensure the generation of high-quality, defensible data that is critical for drug safety and efficacy assessment.

References

  • Dehydro Isradipine Lactone - CAS - 107699-91-1 - Axios Research. (URL: )
  • A Stability Indicating High Performance Liquid Chromatographic Assay of Isradipine in Pharmaceutical Preparations - Taylor & Francis. (2006, August 22). (URL: )
  • Quantification of isradipine in human plasma using LC-MS/MS for pharmacokinetic and bioequivalence study - PubMed. (2009, January 1). (URL: )
  • Estimation of Isradipine in Human Plasma by LCMS/MS - Asian Journal of Research in Chemistry. (URL: )
  • Development and validation of stability indicating method for determination of sertraline following ICH guidlines and its determination in pharmaceuticals and biological fluids - PMC - PubMed Central. (URL: )
  • Bioanalytical Method Validation Guidance for Industry - FDA. (2018, May 24). (URL: [Link])

  • A Stability Indicating High Performance Liquid Chromatographic Assay of Isradipine in Pharmaceutical Prepar
  • A Stability Indicating High Performance Liquid Chromatographic Assay of Isradipine in Pharmaceutical Prepar
  • Photodegradation of 1, 4-dihydropyridine antihypertensive drugs: an upd
  • Forced Degradation Study: An Important Tool in Drug Development - Asian Journal of Research in Chemistry. (URL: )
  • CAS No : 1076199-91-1 | Product Name : Dehydro Isradipine Lactone - Pharmaffili
  • Guideline Bioanalytical method validation - EMA - European Union. (2011, July 21). (URL: [Link])

Sources

A Comparative Guide to the Accurate and Precise Measurement of Dehydro Isradipine Lactone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Dehydro Isradipine Lactone Measurement

Isradipine, a dihydropyridine calcium channel blocker, is a widely prescribed medication for the management of hypertension.[1][2] Its therapeutic efficacy is intrinsically linked to its metabolic fate within the body. Isradipine undergoes extensive metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system in the liver.[2] One of the key metabolites formed is Dehydro Isradipine Lactone.

The accurate quantification of Dehydro Isradipine Lactone is paramount for several reasons:

  • Pharmacokinetic and Metabolism Studies: Understanding the formation and elimination kinetics of this metabolite is crucial for a comprehensive pharmacokinetic profile of Isradipine.

  • Drug-Drug Interaction Studies: As Isradipine is metabolized by CYP3A4, co-administered drugs that induce or inhibit this enzyme can alter the metabolic profile, including the levels of Dehydro Isradipine Lactone.[2]

  • Reference Standard: Dehydro Isradipine Lactone is utilized as a characterized reference standard in the development and validation of analytical methods for Isradipine and for quality control during its synthesis and formulation.[3]

Given its importance, the choice of analytical methodology for the measurement of Dehydro Isradipine Lactone must be carefully considered to ensure the generation of high-quality data. This guide will compare the two most common analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Comparative Analysis of Analytical Methodologies

The selection of an appropriate analytical technique is a critical decision that balances sensitivity, selectivity, throughput, and cost. For Dehydro Isradipine Lactone, both HPLC-UV and LC-MS/MS present viable options, each with distinct advantages and limitations.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC with UV detection is a robust and widely accessible technique for the quantification of analytes that possess a UV-absorbing chromophore.[4] Given the structural similarity to Isradipine, which is readily detected by UV, Dehydro Isradipine Lactone is expected to have a suitable chromophore for UV detection.

Strengths:

  • Cost-Effective: HPLC-UV systems are generally less expensive to acquire and maintain compared to LC-MS/MS instruments.

  • Robustness: The technique is well-established and known for its reliability and reproducibility in routine analysis.[5]

  • Simplicity: Method development and operation are typically more straightforward than LC-MS/MS.

Limitations:

  • Lower Sensitivity: Compared to LC-MS/MS, HPLC-UV generally has a higher limit of quantification (LOQ), which may be a constraint for studies requiring the measurement of very low concentrations of the metabolite.

  • Potential for Interference: The selectivity of UV detection is lower than that of mass spectrometry. Co-eluting endogenous components or other drug metabolites with similar UV absorption spectra can interfere with the accurate quantification of the target analyte.

Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the gold standard for bioanalytical assays due to its superior sensitivity and selectivity.[6] This technique combines the separation power of liquid chromatography with the highly specific detection capabilities of tandem mass spectrometry.

Strengths:

  • High Sensitivity and Selectivity: LC-MS/MS offers significantly lower LOQs, enabling the quantification of analytes at picogram or even femtogram levels.[7] The use of Multiple Reaction Monitoring (MRM) provides exceptional selectivity, minimizing the risk of interference from matrix components.

  • High Throughput: Modern LC-MS/MS systems can achieve very short run times, making them suitable for the analysis of large numbers of samples.[6]

  • Structural Information: Mass spectrometry can provide valuable structural information, aiding in the identification of metabolites and degradation products.

Limitations:

  • Higher Cost: The initial investment and ongoing maintenance costs for LC-MS/MS systems are considerably higher than for HPLC-UV.

  • Matrix Effects: Ion suppression or enhancement due to co-eluting matrix components can affect the accuracy and precision of the measurement. Careful method development and the use of an appropriate internal standard are crucial to mitigate these effects.

  • Complexity: Method development and operation require a higher level of expertise.

Performance Comparison

The following table provides a comparative summary of the expected performance characteristics of HPLC-UV and LC-MS/MS for the measurement of Dehydro Isradipine Lactone, based on data reported for the parent drug, Isradipine, and other similar dihydropyridine drugs.

ParameterHPLC-UVLC-MS/MS
Limit of Quantification (LOQ) Typically in the low ng/mL range (e.g., 5-30 µg/mL for Isradipine in formulations)[8]Typically in the low pg/mL range (e.g., 10 pg/mL for Isradipine in plasma)[7]
Linearity (r²) > 0.99[8]> 0.99[7]
Accuracy (% Recovery) 80-120%[8]85-115%
Precision (%RSD) < 15%< 15%
Selectivity Moderate; susceptible to interference from compounds with similar retention times and UV spectra.High; based on specific precursor-to-product ion transitions.
Throughput ModerateHigh

Experimental Protocols: A Roadmap to Reliable Data

The foundation of accurate and precise measurement lies in a well-developed and rigorously validated analytical method. This section outlines the key steps and considerations for developing and validating a robust method for Dehydro Isradipine Lactone quantification.

Bioanalytical Method Validation: The Cornerstone of Trustworthiness

All bioanalytical methods must be validated to ensure their performance is acceptable for the intended application.[9] The validation process should adhere to guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). The core validation parameters include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among individual measurements when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.

  • Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte in samples within a defined range.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision.

  • Stability: The chemical stability of the analyte in the biological matrix under different storage and processing conditions.

Hypothetical LC-MS/MS Protocol for Dehydro Isradipine Lactone in Human Plasma

This section provides a detailed, step-by-step hypothetical protocol for the quantification of Dehydro Isradipine Lactone in human plasma using LC-MS/MS. This protocol is based on established methods for Isradipine and other dihydropyridines.[7][10]

3.2.1. Materials and Reagents

  • Dehydro Isradipine Lactone reference standard

  • Stable isotope-labeled internal standard (e.g., Dehydro Isradipine Lactone-d4)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid

  • Human plasma (drug-free)

3.2.2. Sample Preparation: Liquid-Liquid Extraction

Caption: Liquid-Liquid Extraction Workflow for Dehydro Isradipine Lactone.

3.2.3. LC-MS/MS Conditions

  • LC System: A high-performance liquid chromatography system capable of gradient elution.

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to achieve separation from potential interferences.

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions: Specific precursor-to-product ion transitions for Dehydro Isradipine Lactone and the internal standard would need to be determined through infusion and optimization experiments.

Method Validation Workflow

G cluster_1 Bioanalytical Method Validation Start Method Development Selectivity Selectivity & Specificity Start->Selectivity Linearity Linearity & Range Start->Linearity Accuracy Accuracy & Precision Selectivity->Accuracy Linearity->Accuracy LOQ LOD & LOQ Accuracy->LOQ Stability Stability Assessment LOQ->Stability Validated Validated Method Stability->Validated

Caption: A typical workflow for bioanalytical method validation.

Conclusion and Future Perspectives

The accurate and precise measurement of Dehydro Isradipine Lactone is essential for a thorough understanding of the pharmacology of Isradipine. While both HPLC-UV and LC-MS/MS can be employed for its quantification, LC-MS/MS is the superior choice for bioanalytical applications requiring high sensitivity and selectivity. The development of a robust and validated analytical method is a critical prerequisite for generating reliable data in pharmacokinetic, metabolic, and drug-drug interaction studies.

Future advancements in analytical instrumentation, such as high-resolution mass spectrometry, may offer even greater sensitivity and the ability to perform simultaneous quantification and qualitative metabolite identification. As our understanding of the metabolic pathways of Isradipine continues to evolve, the need for highly accurate and precise analytical methods for its metabolites, including Dehydro Isradipine Lactone, will remain a cornerstone of research and development in this field.

References

  • Dehydro Isradipine Lactone - CAS - 107699-91-1 - Axios Research. Available from: [Link]

  • BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR ESTIMATION OF AMLODIPINE BESYLATE IN HUMAN PLASMA USING RP-HPLC. Available from: [Link]

  • HPLC methods for determination of Isradipine - ResearchGate. Available from: [Link]

  • A Novel Bioanalytical Rp-HPLC Method Development and Validation f - IT Medical Team. Available from: [Link]

  • Development and Verification of a Precolumn Derivatization LC-MS/MS Method for the Pharmacokinetic Study of Houttuynine of Houttuynia Essential Oil - NIH. Available from: [Link]

  • Analytical Methods of Dihydropyridines Based Calcium Channel Blockers - Amlodipine, Lacidipine, Isradipine, Nifedipine, Felodipine, Cilnidipine and its related formulations: A Review - Asian Journal of Research in Chemistry. Available from: [Link]

  • (PDF) A BRIEF REVIEW ON ANALYTICAL METHODS FOR ESTIMATION OF ISRADIPINE IN PHARMACEUTICAL FORMULATION AND BIOLOGICAL MATRICES - ResearchGate. Available from: [Link]

  • Isradipine. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use in cardiovascular disease - PubMed. Available from: [Link]

  • Quantification of isradipine in human plasma using LC-MS/MS for pharmacokinetic and bioequivalence study - PubMed. Available from: [Link]

  • Isradipine - LiverTox - NCBI Bookshelf. Available from: [Link]

  • RP HPLC METHOD DEVELOPMENT AND VALIDATION FOR ESTIMATATION OF ISRADIPINE IN TABLET DOSAGE FORM | Semantic Scholar. Available from: [Link]

  • Bioavailability and Pharmacokinetics of Isradipine after Oral and Intravenous Administration: Half-Life Shorter than Expected? | Request PDF - ResearchGate. Available from: [Link]

  • (PDF) LC-MS Method Development and validation for the estimation of Felodipine in human plasma and Stability studies of freeze thaw analyte. - ResearchGate. Available from: [Link]

  • Sensitivity, Selectivity, and Speed | Solving Analytical Challenges in Endocrinology using LC-MS/MS - YouTube. Available from: [Link]

  • CN102846609B - Synthesis method for antihypertensive agent isradipine and preparation of ... - Google Patents.
  • DRAFT WORKING DOCUMENT FOR COMMENTS BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS - World Health Organization (WHO). Available from: [Link]

  • Bioavailability and pharmacokinetics of isradipine after oral and intravenous administration: half-life shorter than expected? - PubMed. Available from: [Link]

  • High-Performance liquid chromatographic analysis of lactone and hydroxy acid of new antitumor drug, DX-8951 (exatecan), in mouse plasma - PubMed. Available from: [Link]

  • A new stability-indicating HPLC-UV method for determination of amlodipine besylate and its impurities in drug substance - NIH. Available from: [Link]

  • (PDF) Development and Validation of UV Spectrophotometric Method for Determination of Isradipine Loaded into Solid Lipid Nanoparticles - ResearchGate. Available from: [Link]

Sources

A Senior Application Scientist's Guide to the Definitive Characterization of Dehydro Isradipine Lactone Reference Standard

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the characterization of Dehydro Isradipine Lactone, a critical impurity and degradant of the calcium channel blocker Isradipine. We will explore the essential analytical techniques required to establish its identity, purity, and overall quality as a reference standard, contrasting it with potential related substances. The methodologies described herein are grounded in established principles of analytical chemistry and regulatory expectations for pharmaceutical reference materials.

The Critical Role of a Well-Characterized Reference Standard

In pharmaceutical development and quality control, reference standards are the bedrock of analytical testing. They provide the benchmark against which drug substances and products are evaluated for identity, purity, and strength. Dehydro Isradipine Lactone is a significant process impurity and degradation product formed during the synthesis and storage of Isradipine. Its accurate quantification is mandated by regulatory agencies like the FDA and EMA, as impurities can impact the safety and efficacy of the final drug product.

An unequivocally characterized Dehydro Isradipine Lactone reference standard is therefore indispensable for:

  • Method Validation: Developing and validating analytical methods (e.g., HPLC) capable of accurately separating and quantifying this impurity from the active pharmaceutical ingredient (API).

  • Quality Control: Routine testing of Isradipine drug substance and drug product batches to ensure impurity levels remain within specified limits.

  • Stability Studies: Assessing the degradation pathways of Isradipine under various stress conditions.

Orthogonal Analytical Strategy for Definitive Characterization

A single analytical technique is insufficient to fully characterize a reference standard. We employ an orthogonal approach, using multiple techniques based on different physicochemical principles, to build a complete and reliable profile of the material. This multi-faceted strategy ensures a self-validating system where the results from each analysis corroborate one another.

Workflow for Reference Standard Qualification

The following diagram illustrates the logical workflow for the comprehensive characterization and qualification of a Dehydro Isradipine Lactone reference standard.

G cluster_0 Phase 1: Identity & Purity Assessment cluster_1 Phase 2: Structural Elucidation cluster_2 Phase 3: Physicochemical Characterization cluster_3 Outcome A Material Acquisition (Dehydro Isradipine Lactone) B LC-MS Analysis (Purity & Mass Confirmation) A->B C Decision Point: Identity & Purity Check B->C D 1D NMR Spectroscopy (¹H, ¹³C) C->D Purity > 99.5% & Correct Mass? L Further Purification Required C->L No E 2D NMR Spectroscopy (COSY, HSQC) D->E F Definitive Structure Confirmed E->F G Thermal Analysis (DSC/TGA) F->G H Water Content (Karl Fischer) F->H I Residual Solvents (GC-HS) F->I J Final Purity Assignment G->J H->J I->J K Qualified Reference Standard J->K

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dehydro Isradipine Lactone
Reactant of Route 2
Reactant of Route 2
Dehydro Isradipine Lactone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.